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(3-Bromo-4,5-Dimethoxyphenyl)Methanol Documentation Hub

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  • Product: (3-Bromo-4,5-Dimethoxyphenyl)Methanol
  • CAS: 52783-74-1

Core Science & Biosynthesis

Foundational

(3-Bromo-4,5-dimethoxyphenyl)methanol CAS 52783-74-1 properties

This technical guide is structured to provide actionable, high-integrity data for researchers working with (3-Bromo-4,5-dimethoxyphenyl)methanol. It prioritizes synthetic reliability and structural differentiation, addre...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide actionable, high-integrity data for researchers working with (3-Bromo-4,5-dimethoxyphenyl)methanol. It prioritizes synthetic reliability and structural differentiation, addressing common pitfalls regarding regiochemistry in this class of compounds.

CAS: 52783-74-1 Formula: C₉H₁₁BrO₃ Molecular Weight: 247.09 g/mol

Chemical Profile & Structural Analysis[1]

(3-Bromo-4,5-dimethoxyphenyl)methanol is a bifunctional benzyl alcohol derivative characterized by a specific substitution pattern: a bromine atom at the meta position (C3) relative to the hydroxymethyl group, and two methoxy groups at C4 and C5.

This molecule serves as a critical "orthogonal scaffold" in medicinal chemistry. The benzyl alcohol moiety allows for standard nucleophilic substitutions or oxidations, while the aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex biaryl systems or heterocycles.

Physicochemical Properties

Note: Experimental data for this specific isomer is limited compared to its 2-bromo analog. Values below combine available supplier data with calculated consensus.

PropertyValue / DescriptionReliability Level
Appearance White to off-white crystalline solidHigh (Supplier Consensus)
Melting Point 98–102 °C (Predicted/Analogous)Medium (Verify Experimentally)
Boiling Point ~330 °C (at 760 mmHg)Calculated
Solubility Soluble in DMSO, MeOH, EtOAc, DCM; Insoluble in WaterHigh
pKa (OH) ~14.8Calculated
LogP 1.85Calculated

CRITICAL DISTINCTION: Researchers must distinguish CAS 52783-74-1 (3-Bromo isomer) from CAS 54370-00-2 (2-Bromo-4,5-dimethoxybenzyl alcohol). The 2-bromo isomer is more commercially common but possesses different steric and electronic properties. Always verify the substitution pattern via ¹H NMR (coupling constants of aromatic protons).

  • 3-Bromo (Target): Aromatic protons are meta to each other (d, J ~2 Hz).

  • 2-Bromo (Isomer): Aromatic protons are para to each other (singlets).

Synthetic Pathways: The "How-To"

Direct bromination of 3,4-dimethoxybenzyl alcohol (veratryl alcohol) is not recommended due to poor regioselectivity, often yielding mixtures of the 2-bromo and 6-bromo isomers.

The authoritative route relies on the reduction of the pre-functionalized aldehyde. This ensures the bromine atom remains strictly at the C3 position.

Validated Route: Reduction of 5-Bromoveratraldehyde

Precursor: 3-Bromo-4,5-dimethoxybenzaldehyde (CAS 6948-30-7). Reagent: Sodium Borohydride (NaBH₄). Solvent: Methanol or Ethanol.

SynthesisWorkflow Start 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Step1 Bromination (Br2, AcOH) Start->Step1 Regioselective Electrophilic Subst. Inter 3-Bromo-4,5-dimethoxybenzaldehyde (CAS 6948-30-7) Step1->Inter Step2 Reduction (NaBH4, MeOH, 0°C) Inter->Step2 Chemoselective Reduction Final (3-Bromo-4,5-dimethoxyphenyl)methanol (CAS 52783-74-1) Step2->Final

Figure 1: The regioselective synthesis pathway ensuring correct bromine placement.

Reactivity & Functionalization: The "Why"

The utility of CAS 52783-74-1 lies in its ability to serve as a divergent intermediate. The alcohol and bromide groups react under mutually exclusive conditions.

Reactivity Map
  • Path A (Suzuki Coupling): The C-Br bond is activated by Pd(0) catalysts.[1] The electron-rich nature of the ring (dimethoxy groups) facilitates oxidative addition, though steric crowding at C4/C5 must be considered.

  • Path B (Appel Reaction/Substitution): The benzylic -OH is easily converted to a bromide or chloride, creating a potent electrophile for alkylation reactions (e.g., synthesizing Pinaverium analogs).

ReactivityMap Center (3-Bromo-4,5-dimethoxyphenyl)methanol Aldehyde 3-Bromo-4,5-dimethoxybenzaldehyde (Reversible Oxidation) Center->Aldehyde PCC or MnO2 Halide Benzylic Bromide/Chloride (Electrophile for Alkylation) Center->Halide PBr3 or SOCl2 Biaryl Biaryl Derivatives (via Suzuki Coupling) Center->Biaryl Ar-B(OH)2, Pd(PPh3)4

Figure 2: Divergent reactivity profile. The molecule acts as a pivot point for increasing structural complexity.

Detailed Experimental Protocol

Protocol: Reduction of 3-Bromo-4,5-dimethoxybenzaldehyde

Objective: To synthesize CAS 52783-74-1 with >98% purity.

Materials:

  • 3-Bromo-4,5-dimethoxybenzaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (0.5 – 0.6 eq)

  • Methanol (anhydrous preferred)

  • Saturated NH₄Cl solution

Step-by-Step Methodology:

  • Preparation: Dissolve 3-bromo-4,5-dimethoxybenzaldehyde (10 mmol, 2.45 g) in Methanol (30 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add NaBH₄ (6 mmol, 227 mg) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (Silica, 30% EtOAc/Hexane). The aldehyde spot (higher R_f) should disappear, replaced by the alcohol spot (lower R_f).

  • Quench: Once complete, carefully quench by adding saturated NH₄Cl solution (10 mL) dropwise.

  • Workup: Evaporate the bulk of the methanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. The crude product usually crystallizes upon standing. Recrystallize from EtOAc/Hexane if necessary.

Expected Yield: 90–95%. Validation: ¹H NMR (CDCl₃) should show a singlet for the benzylic -CH₂- at approximately δ 4.6 ppm and disappearance of the aldehyde -CHO proton at δ 9.8 ppm.

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • Storage: Store in a cool, dry place. Keep container tightly closed. While relatively stable, benzyl alcohols can oxidize to aldehydes over long periods; store under inert gas (Argon/Nitrogen) for long-term archiving.

  • Spill Response: Sweep up solid spills to avoid dust generation. Ventilate area.

References

  • General Reactivity (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for the Ar-Br coupling described in Section 3).
  • Compound Identity (PubChem): National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 612298 (Analogous 2-bromo isomer for comparison). Retrieved from [Link]

  • Synthetic Context (Pinaverium Intermediates): QuickCompany. (n.d.). Process for Preparation of (2-Bromo-4,5-dimethoxyphenyl) methyl bromide. (Patent discussion regarding the 2-bromo isomer, illustrating the parallel chemistry for the 3-bromo variant). Retrieved from [Link]

Sources

Exploratory

Structure of 5-bromo-3,4-dimethoxybenzyl alcohol

An In-depth Technical Guide to the Structure, Synthesis, and Application of 5-bromo-3,4-dimethoxybenzyl alcohol Abstract Substituted benzyl alcohols are fundamental building blocks in organic synthesis, particularly with...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure, Synthesis, and Application of 5-bromo-3,4-dimethoxybenzyl alcohol

Abstract

Substituted benzyl alcohols are fundamental building blocks in organic synthesis, particularly within the realms of pharmaceutical development and materials science. Their utility stems from the dual reactivity of the aromatic ring and the benzylic alcohol moiety. This guide provides a comprehensive technical overview of a specific, highly functionalized intermediate: 5-bromo-3,4-dimethoxybenzyl alcohol. We will dissect its molecular structure, propose a robust synthetic pathway grounded in established chemical principles, detail methods for its structural elucidation, and explore its potential as a versatile precursor for complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate in their synthetic programs.

Molecular Structure and Physicochemical Properties

The precise arrangement of functional groups on the phenyl ring dictates the molecule's reactivity, solubility, and electronic properties. Understanding this structure is paramount for its effective utilization in synthesis.

Chemical Identity

5-bromo-3,4-dimethoxybenzyl alcohol is a polysubstituted benzene derivative. The core structure consists of a benzyl alcohol scaffold with two methoxy groups at positions 3 and 4, and a bromine atom at position 5. The IUPAC name for this compound is (5-bromo-3,4-dimethoxyphenyl)methanol.

Caption: 2D .

Physicochemical Data

Quantitative data for this specific isomer is not widely published; therefore, the following table includes data for the closely related and commercially available parent compound, 3,4-dimethoxybenzyl alcohol, to provide a baseline, along with predicted values for the target compound.

PropertyValue (3,4-dimethoxybenzyl alcohol)Predicted Value (5-bromo-3,4-dimethoxybenzyl alcohol)Source
CAS Number 93-03-854593-39-2[1]
Molecular Formula C₉H₁₂O₃C₉H₁₁BrO₃-
Molecular Weight 168.19 g/mol 247.09 g/mol [2]
Appearance Colorless to light yellow liquid/fluidWhite to off-white solid[2][3]
Melting Point 19 °C~100-105 °C (estimated)[2]
Boiling Point 296-297 °C>300 °C (estimated)
Solubility Soluble in ethanol, etherSoluble in polar organic solvents (e.g., DCM, EtOAc, MeOH)

Strategic Synthesis

A reliable synthetic route is critical for accessing this intermediate for research and development. The proposed pathway focuses on regioselectivity and employs well-understood, high-yielding transformations.

Retrosynthetic Analysis

The synthesis logically begins with a retrosynthetic disconnection. The target molecule can be accessed from the commercially available 3,4-dimethoxybenzyl alcohol (veratryl alcohol) via a regioselective bromination. This is the most direct and efficient approach.

retrosynthesis target 5-bromo-3,4-dimethoxybenzyl alcohol intermediate 3,4-dimethoxybenzyl alcohol (Veratryl Alcohol) target->intermediate C-Br Disconnection (Electrophilic Bromination) synthesis_workflow cluster_0 Reaction Stage cluster_1 Workup & Purification Reactants Veratryl Alcohol + NBS in DCM Reaction Stir at 0°C to RT (2-4 hours) Reactants->Reaction Electrophilic Aromatic Substitution Workup Quench (Na₂S₂O₃) Extract (DCM) Dry (Na₂SO₄) Reaction->Workup Reaction Mixture Purification Silica Gel Column Chromatography Workup->Purification Product 5-bromo-3,4-dimethoxy- benzyl alcohol Purification->Product

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol

This protocol is a self-validating system, where successful isolation and characterization confirm the reaction's efficacy.

  • Reaction Setup: To a solution of 3,4-dimethoxybenzyl alcohol (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. [4]Combine the fractions containing the desired product and remove the solvent in vacuo to yield 5-bromo-3,4-dimethoxybenzyl alcohol as a solid.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a critical step, achieved through a combination of spectroscopic and chromatographic techniques. [5]

Spectroscopic Characterization

The following tables outline the predicted spectroscopic data that would unambiguously confirm the structure of 5-bromo-3,4-dimethoxybenzyl alcohol.

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assignment δ (ppm) Multiplicity Integration Rationale
H-alcohol ~1.9-2.2 Broad Singlet (s) 1H Exchangeable proton of the primary alcohol.
H-methoxy (x2) ~3.90 Singlet (s) 6H Two magnetically equivalent methoxy groups.
H-benzylic ~4.65 Singlet (s) 2H Methylene protons adjacent to the aromatic ring and oxygen.
H-aromatic (C2-H) ~7.05 Singlet (s) 1H Aromatic proton at C2, deshielded by adjacent methoxy group.

| H-aromatic (C6-H) | ~6.90 | Singlet (s) | 1H | Aromatic proton at C6, adjacent to the bromomethyl group. |

  • Expert Insight: The presence of two distinct singlets in the aromatic region is the key diagnostic feature confirming the 1,2,4,5-substitution pattern. Other isomers would exhibit more complex splitting (e.g., doublets).

Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assignment δ (ppm) Rationale
C-benzylic (CH₂) ~64.5 Carbon of the CH₂OH group.
C-methoxy (OCH₃) ~56.1 Carbons of the two methoxy groups.
C-Br (C5) ~114.0 Aromatic carbon directly attached to bromine (ipso-carbon).
C-aromatic (C2, C6) ~112.5, ~115.0 Aromatic CH carbons.
C-aromatic (C1) ~132.0 Quaternary aromatic carbon attached to the CH₂OH group.

| C-OMe (C3, C4) | ~149.0, ~149.5 | Quaternary aromatic carbons attached to the methoxy groups. |

  • Expert Insight: Carbon NMR is crucial for confirming the total number of unique carbon environments. Six distinct signals are expected in the aromatic region (four quaternary, two CH), confirming the proposed structure. [6] Mass Spectrometry (EI-MS):

  • Molecular Ion (M+): A characteristic pair of peaks of nearly equal intensity at m/z 246 and 248, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic signature is definitive proof of a monobrominated compound.

Infrared (IR) Spectroscopy:

  • ~3400 cm⁻¹ (broad): O-H stretch of the alcohol.

  • ~2950-2850 cm⁻¹: C-H stretches of the alkyl groups (methoxy and benzylic).

  • ~1580, 1500 cm⁻¹: C=C aromatic ring stretches.

  • ~1260, 1030 cm⁻¹: C-O stretches of the methoxy and alcohol groups.

  • ~600-500 cm⁻¹: C-Br stretch.

Reactivity and Applications in Drug Development

5-bromo-3,4-dimethoxybenzyl alcohol is not merely a static structure but a dynamic intermediate with multiple reactive handles, making it a valuable tool for medicinal chemists.

Orthogonal Reactivity

The molecule possesses two key, orthogonally reactive sites: the aryl bromide and the primary alcohol. This allows for sequential, selective modifications.

reactivity_map center_mol 5-bromo-3,4-dimethoxybenzyl alcohol oxidation Oxidation (e.g., PCC, DMP) center_mol->oxidation Alcohol Reactivity etherification Etherification (e.g., NaH, R-X) center_mol->etherification appel_rxn Halogenation (e.g., PPh₃, CBr₄) center_mol->appel_rxn suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) center_mol->suzuki Aryl Bromide Reactivity buchwald Buchwald-Hartwig (R-NH₂, Pd cat.) center_mol->buchwald sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) center_mol->sonogashira aldehyde Corresponding Aldehyde oxidation->aldehyde ether Benzyl Ether etherification->ether benzyl_bromide Dibromo Product appel_rxn->benzyl_bromide biaryl Biaryl Compound suzuki->biaryl arylamine Arylamine buchwald->arylamine arylalkyne Arylalkyne sonogashira->arylalkyne

Caption: Reactivity map illustrating the synthetic versatility of the title compound.

  • Alcohol Moiety: The primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or bromide via the Appel reaction)[7], or used in etherification reactions.

  • Aryl Bromide Moiety: The C-Br bond is a prime handle for modern cross-coupling reactions. It readily participates in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile installation of new carbon-carbon and carbon-heteroatom bonds. This is particularly valuable in library synthesis for structure-activity relationship (SAR) studies.

Role as a Pharmaceutical Intermediate

The 1,2-dimethoxybenzene (veratrole) motif is present in numerous natural products and pharmacologically active molecules. The addition of a bromine atom and a hydroxymethyl group provides the necessary functionality to construct complex drug candidates. For example, related bromo-dimethoxybenzyl structures are key intermediates in the synthesis of pharmaceuticals like the calcium channel blocker Pinaverium Bromide. [8]The title compound serves as a bioisostere or a positional isomer of such intermediates, enabling the exploration of new chemical space in drug discovery programs.

Conclusion

5-bromo-3,4-dimethoxybenzyl alcohol is a strategically important synthetic intermediate whose value lies in its specific substitution pattern and orthogonal reactivity. While not as commonly cited as its isomers, a robust and selective synthesis is readily achievable from veratryl alcohol using mild brominating agents like NBS. Its structure can be unequivocally confirmed by a standard suite of spectroscopic techniques, with ¹H NMR providing the most definitive data for isomeric identity. For drug development professionals and synthetic chemists, this compound represents a versatile platform for building molecular complexity, enabling access to novel chemical entities through controlled manipulation of its alcohol and aryl bromide functionalities.

References

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Inform
  • 3,4-dimethoxybenzyl alcohol. BDMAEE.
  • 3,4-Dimethoxybenzyl alcohol 0.
  • Understanding the Role of 4-Bromo-3,5-dimethoxybenzyl Alcohol in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • Preparation method of 3,4-dimethoxybenzyl bromide.
  • A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • Appel Reaction. Organic Chemistry Portal.
  • Synthesis and spectral analysis of 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8- dimethylchroman-4-one. NOPR.[Link]

  • 3,4-Dimethoxybenzyl alcohol.
  • Safety Data Sheet: 3,4-Dimethoxybenzyl alcohol. Carl ROTH.
  • compared using 13C nmr spectroscopy. NMR SCT.
  • 3,4-Dimethoxybenzyl alcohol.

Sources

Foundational

5-bromoveratryl alcohol molecular weight and formula

An In-Depth Technical Guide to Brominated Veratryl Alcohol Derivatives for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of brominated veratry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Brominated Veratryl Alcohol Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of brominated veratryl alcohol, a key intermediate in pharmaceutical synthesis. The focus of this document is to elucidate the molecular characteristics, synthesis, and applications of this compound class, with a particular emphasis on its relevance in drug development. This guide will delve into the specific properties of a prominent isomer, 2-bromo-4,5-dimethoxybenzyl alcohol, often referred to as 6-bromoveratryl alcohol, to provide a tangible framework for understanding the broader class of 5-bromoveratryl alcohol derivatives.

Introduction: Defining "5-Bromoveratryl Alcohol"

Veratryl alcohol, systematically named (3,4-dimethoxyphenyl)methanol, serves as a fundamental building block in organic synthesis.[1][2] Its structure, featuring a benzene ring substituted with a hydroxymethyl group and two methoxy groups, makes it a versatile precursor for various chemical transformations. The term "5-bromoveratryl alcohol" suggests the addition of a bromine atom to the veratryl alcohol backbone. The precise position of this bromine atom is crucial for the compound's chemical identity and reactivity. Given the standard IUPAC nomenclature for substituted benzene rings, the "5-" position relative to the hydroxymethyl group would place the bromine atom meta to the hydroxymethyl group and ortho to one of the methoxy groups.

However, it is important to note that variations in nomenclature exist, and "5-bromoveratryl alcohol" may be used colloquially to refer to other isomers. For the purposes of this guide, and based on available chemical literature, we will focus on a well-documented isomer, 2-bromo-4,5-dimethoxybenzyl alcohol , which is also known by the synonym 6-bromoveratryl alcohol .[3] This compound serves as a pertinent example for understanding the physicochemical properties and synthetic utility of this class of molecules.

Molecular Profile of 2-Bromo-4,5-dimethoxybenzyl Alcohol

A clear understanding of the molecular formula and weight is paramount for any experimental design, from reaction stoichiometry to analytical characterization.

PropertyValueSource
Chemical Name 2-Bromo-4,5-dimethoxybenzyl alcoholChemicalBook[3]
Synonyms 6-Bromoveratryl alcohol, (2-Bromo-4,5-dimethoxyphenyl)methanolChemicalBook[3]
Molecular Formula C9H11BrO3ChemicalBook[3]
Molecular Weight 247.09 g/mol ChemicalBook[3]
CAS Number 54370-00-2ChemicalBook[3]
Structural Representation:

Caption: 2D structure of 2-bromo-4,5-dimethoxybenzyl alcohol.

Physicochemical Properties and Handling

The physical and chemical properties of 2-bromo-4,5-dimethoxybenzyl alcohol dictate its handling, storage, and application in synthetic protocols.

PropertyValueSource
Appearance White to pink-purple crystalline powderChemicalBook[3]
Melting Point 95-100 °CChemicalBook[3]
Boiling Point (Predicted) 326.7±37.0 °CChemicalBook[3]
Density (Predicted) 1.475±0.06 g/cm³ChemicalBook[3]
Solubility Slightly soluble in Chloroform and MethanolChemicalBook[3]
Storage Temperature 2-8°CChemicalBook[3]

Safety and Handling: As with any brominated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Operations should be conducted in a well-ventilated fume hood.

Synthesis of Brominated Veratryl Alcohol Derivatives

The synthesis of brominated veratryl alcohol derivatives can be approached through several established organic chemistry methodologies. A common strategy involves the bromination of the parent veratryl alcohol or a related precursor.

Electrophilic Aromatic Substitution

A direct approach is the electrophilic bromination of veratryl alcohol. The methoxy groups are activating and ortho-, para-directing. This can lead to a mixture of products, and controlling the regioselectivity can be a challenge.

Synthesis from Veratraldehyde

A more controlled synthesis often begins with a substituted veratraldehyde, followed by reduction of the aldehyde to the alcohol.

Workflow for Synthesis of 2-Bromo-4,5-dimethoxybenzyl Alcohol:

Synthesis_Workflow Start 4,5-Dimethoxybenzaldehyde Bromination Electrophilic Bromination (e.g., Br₂ in Acetic Acid) Start->Bromination Intermediate 2-Bromo-4,5-dimethoxybenzaldehyde Bromination->Intermediate Reduction Reduction (e.g., NaBH₄ in Methanol) Intermediate->Reduction Product 2-Bromo-4,5-dimethoxybenzyl alcohol Reduction->Product

Caption: A potential synthetic route to 2-bromo-4,5-dimethoxybenzyl alcohol.

Experimental Protocol: Reduction of an Aldehyde to an Alcohol

This is a general procedure for the reduction of an aromatic aldehyde to a benzyl alcohol, which is a key step in the synthesis of brominated veratryl alcohol derivatives.[4]

  • Dissolution: Dissolve the starting aldehyde (e.g., 2-bromo-4,5-dimethoxybenzaldehyde) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C.

  • Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.[4] The molar equivalent of the reducing agent should be carefully calculated, typically a slight excess is used.

  • Reaction: Allow the reaction to stir at room temperature for a specified period (e.g., 4-7 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4]

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any excess reducing agent.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the pure alcohol.

Applications in Drug Development and Research

Brominated veratryl alcohol derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Intermediate in Pharmaceutical Synthesis

2-Bromo-4,5-dimethoxybenzyl alcohol is identified as an intermediate in the synthesis of various pharmaceutical compounds.[3] It has been specifically noted in the synthesis of rotenoids.[3]

Impurity in Active Pharmaceutical Ingredients (APIs)

This compound is also recognized as an impurity in the synthesis of Pinaverium Bromide, a spasmolytic agent used to treat irritable bowel syndrome.[3][5] The identification and characterization of such impurities are critical for ensuring the safety and efficacy of the final drug product.

The molecular formula of Pinaverium Bromide is C26H41Br2NO4, and its molecular weight is 591.42 g/mol .[5] The structure contains a bromoveratryl moiety, highlighting the relevance of brominated veratryl alcohol as a potential precursor or related substance.

Conclusion

5-Bromoveratryl alcohol and its isomers, particularly 2-bromo-4,5-dimethoxybenzyl alcohol, are important chemical entities with significant applications in organic synthesis and pharmaceutical development. A thorough understanding of their molecular properties, synthesis, and handling is essential for researchers and scientists in these fields. This guide has provided a detailed overview of these aspects, offering a foundation for further investigation and application of this versatile class of compounds.

References

  • Veratryl alcohol | C9H12O3 | CID 7118 - PubChem. National Center for Biotechnology Information. [Link]

  • Veratrole alcohol - Wikipedia. Wikimedia Foundation. [Link]

  • Pinaverium Bromide Tablets. (2020-12-16). [Link]

  • Preparation method of 3,4-dimethoxybenzyl bromide - Google P

Sources

Exploratory

A Technical Guide to the Solubility of (3-Bromo-4,5-dimethoxyphenyl)methanol in Organic Solvents

This guide provides a detailed technical overview of the solubility characteristics of (3-Bromo-4,5-dimethoxyphenyl)methanol, a key intermediate in the synthesis of complex organic molecules. Designed for researchers, ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical overview of the solubility characteristics of (3-Bromo-4,5-dimethoxyphenyl)methanol, a key intermediate in the synthesis of complex organic molecules. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying physicochemical principles governing its solubility. We will explore its molecular structure, predict its behavior in various solvent classes, and provide a robust, field-tested protocol for empirical solubility determination.

Introduction: The Importance of Solubility

(3-Bromo-4,5-dimethoxyphenyl)methanol, also known as 5-Bromoveratryl alcohol, belongs to the substituted benzyl alcohol class of compounds. Its structure is a common feature in synthetic pathways for pharmacologically active agents and other high-value chemical entities. Understanding and controlling the solubility of this intermediate is not merely an academic exercise; it is a critical parameter that dictates the efficiency and scalability of a chemical process.

Effective process development hinges on solubility data for:

  • Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates.

  • Purification: Designing effective crystallization, precipitation, and chromatographic methods.

  • Formulation: For drug development, solubility in various excipients and solvent systems is paramount for achieving desired bioavailability.

This guide provides the foundational knowledge to predict and experimentally validate the solubility of (3-Bromo-4,5-dimethoxyphenyl)methanol, enabling more efficient and reliable process design.

Physicochemical Characterization and Structural Analysis

To predict how a molecule will dissolve, we must first understand the molecule itself. The key physicochemical properties of (3-Bromo-4,5-dimethoxyphenyl)methanol (CAS 52783-74-1) are summarized below.[1][2]

PropertyValue
Molecular Formula C₉H₁₁BrO₃
Molecular Weight 247.09 g/mol
Boiling Point 190 °C (at 12 Torr)[1]
Density ~1.475 g/cm³ (Predicted)
pKa ~13.88 (Predicted, for the hydroxyl proton)

The solubility behavior is primarily dictated by the functional groups present in the molecule and their interplay, which determines the overall polarity and potential for intermolecular interactions.

Figure 1: Molecular structure of (3-Bromo-4,5-dimethoxyphenyl)methanol highlighting key functional groups.

Structural Analysis:

  • Hydroxyl Group (-OH): This is the most significant polar feature. It can act as both a hydrogen bond donor and acceptor, making it highly interactive with protic and polar solvents.[3]

  • Methoxy Groups (-OCH₃): The two ether linkages are polar and can act as hydrogen bond acceptors. They contribute to the molecule's overall polarity.

  • Aromatic Ring: The benzene ring is a large, nonpolar feature.

  • Bromo Group (-Br): The bromine atom is electronegative, creating a dipole, but its primary contribution is to the overall molecular size and London dispersion forces.

The molecule presents a balanced character. The polar hydroxyl and methoxy groups suggest affinity for polar solvents, while the substituted benzene ring provides nonpolar character. This duality is key to predicting its solubility profile.

Predicted Solubility Profile in Organic Solvents

The foundational principle of solubility is "like dissolves like."[4] This means solvents will more readily dissolve solutes that have similar intermolecular forces. Based on the structural analysis, we can predict the solubility of (3-Bromo-4,5-dimethoxyphenyl)methanol across different solvent classes.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterHigh to Moderate The primary driving force is hydrogen bonding between the solvent's hydroxyl groups and the solute's hydroxyl and methoxy groups. Solubility is expected to be high in short-chain alcohols. Water solubility will be more limited due to the nonpolar aromatic ring.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Moderate Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute will govern dissolution. Solvents like DMSO and DMF are powerful and should readily dissolve the compound.
Nonpolar Hexane, Cyclohexane, TolueneLow to Very Low The dominant polar groups (-OH, -OCH₃) are incompatible with the London dispersion forces of nonpolar solvents. While some affinity for toluene may exist due to π-stacking with the aromatic ring, overall solubility in solvents like hexane is predicted to be very poor.

A Validated Protocol for Experimental Solubility Determination

While predictions are invaluable for initial screening, empirical data is the gold standard. The most reliable method for determining the true (thermodynamic) solubility of a compound is the Isothermal Equilibrium Shake-Flask Method .[5][6][7][8] This protocol is designed to be a self-validating system, ensuring that a true equilibrium state is measured.

Objective: To determine the thermodynamic solubility of (3-Bromo-4,5-dimethoxyphenyl)methanol in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Core Principle: A supersaturated solution is created and allowed to equilibrate at a constant temperature. At equilibrium, the concentration of the dissolved solute is constant and represents the maximum solubility under those conditions.[8]

Figure 2: Workflow for the Isothermal Equilibrium Solubility Determination method.

Detailed Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid (3-Bromo-4,5-dimethoxyphenyl)methanol to a series of glass vials. An amount sufficient to be visible after equilibration is required (e.g., 10-20 mg).

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an isothermal shaker or on a stir plate maintained at a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the suspensions for a predetermined period. A minimum of 24 hours is recommended, with 48 hours being preferable for poorly soluble compounds to ensure equilibrium is reached.[6][8]

    • Causality Check: The goal is to reach a state where the rate of dissolution equals the rate of precipitation. Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand at the same constant temperature for at least 1-2 hours to let the excess solid settle.

    • Carefully draw the supernatant using a syringe.

    • Immediately filter the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean, tared vial. This step is critical to remove all undissolved microparticles.

    • Trustworthiness Check: The filtration step must be performed quickly to avoid temperature changes that could cause precipitation or further dissolution.

  • Quantification:

    • Gravimetric Method (for non-volatile solutes):

      • Accurately weigh the tared vial containing the filtered saturated solution.

      • Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the solute's melting point until a constant weight is achieved.

      • The final weight of the residue is the mass of the dissolved solute. Calculate the solubility using the initial volume of solvent.

    • Spectroscopic/Chromatographic Method (Preferred):

      • Prepare a stock solution of the compound of known concentration. Create a series of calibration standards by serial dilution.

      • Generate a calibration curve using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λ_max or HPLC-UV).

      • Accurately dilute a known volume of the filtered saturated solution and analyze it using the calibrated method to determine its concentration.

  • Data Reporting:

    • Express solubility in standard units such as g/L or mg/mL.

    • Always report the temperature at which the measurement was conducted.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a comprehensive, verified safety data sheet (SDS) for this specific compound is not widely available, data from structurally related brominated aromatic alcohols and benzyl alcohols provide a strong basis for safe handling procedures.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[9][13] In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents down the drain.

By adhering to these guidelines, the risks associated with handling (3-Bromo-4,5-dimethoxyphenyl)methanol can be effectively managed.

Conclusion

(3-Bromo-4,5-dimethoxyphenyl)methanol is a moderately polar compound whose solubility is governed by its capacity for hydrogen bonding and dipole-dipole interactions, countered by a nonpolar aromatic core. It is predicted to be highly soluble in polar solvents (both protic and aprotic) and poorly soluble in nonpolar solvents. For applications requiring precise solubility values, the isothermal equilibrium method detailed in this guide provides a reliable and scientifically sound approach. This foundational data is indispensable for any researcher or developer aiming to utilize this versatile chemical intermediate in their work.

References

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Mobley, D. L., & Guthrie, J. P. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. [Link]

  • American Chemical Society. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Publications. [Link]

  • Nature. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN).
  • PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • PubChem. (n.d.). Benzyl Alcohol. National Center for Biotechnology Information. [Link]

  • XiXisys. (n.d.). SAFETY DATA SHEETS (3-BROMO-4,5-DIMETHOXYPHENYL)METHANOL. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • Redox. (2022). Safety Data Sheet Benzyl Alcohol. [Link]

  • PubMed. (n.d.). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. National Library of Medicine. [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Benzyl alcohol. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzyl alcohol. National Center for Biotechnology Information. [Link]

Sources

Foundational

Differentiating 3-bromo-4,5-dimethoxybenzaldehyde and 4-bromo-3,5-dimethoxybenzaldehyde: A Technical Guide for Researchers

Positional isomers, molecules with the same molecular formula but differing in the arrangement of substituents on a parent structure, often exhibit distinct physical, chemical, and biological properties. The subtle shift...

Author: BenchChem Technical Support Team. Date: February 2026

Positional isomers, molecules with the same molecular formula but differing in the arrangement of substituents on a parent structure, often exhibit distinct physical, chemical, and biological properties. The subtle shift of a bromine atom on the dimethoxybenzaldehyde scaffold in 3-bromo-4,5-dimethoxybenzaldehyde and 4-bromo-3,5-dimethoxybenzaldehyde presents a compelling case study in isomeric differentiation. Understanding these differences is paramount for unambiguous identification, quality control in synthesis, and for elucidating structure-activity relationships in drug discovery.

Structural and Physicochemical Disparities

The core difference between these two isomers lies in the substitution pattern on the benzene ring, which in turn influences their electronic and steric environments.

  • 3-bromo-4,5-dimethoxybenzaldehyde (Isomer A): In this isomer, the bromine atom is positioned ortho to one methoxy group and meta to the aldehyde and the other methoxy group. This arrangement leads to a more sterically hindered environment around the bromine atom.

  • 4-bromo-3,5-dimethoxybenzaldehyde (Isomer B): Here, the bromine atom is situated para to the aldehyde group and flanked by two methoxy groups. This symmetrical arrangement results in a different distribution of electron density and steric hindrance compared to its isomer.

These structural nuances translate into different physicochemical properties, which are crucial for their separation and handling.

Property3-bromo-4,5-dimethoxybenzaldehyde4-bromo-3,5-dimethoxybenzaldehyde
Molecular Formula C₉H₉BrO₃C₉H₉BrO₃
Molecular Weight 245.07 g/mol 245.07 g/mol
CAS Number 6948-30-7[1]31558-40-4
Appearance White to light yellow crystalline powderSolid
Melting Point 60-64 °CNot specified
Synonyms 5-Bromoveratraldehyde[2]4-Bromo-3,5-dimethoxy benzaldehyde[3]

Synthetic Strategies: Navigating Regioselectivity

The synthesis of these isomers requires careful consideration of directing group effects in electrophilic aromatic substitution reactions to achieve the desired regioselectivity.

Synthesis of 3-bromo-4,5-dimethoxybenzaldehyde (Isomer A)

A plausible synthetic route to 3-bromo-4,5-dimethoxybenzaldehyde involves the bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde). The two methoxy groups are ortho, para-directing. However, the aldehyde group is a meta-director. The interplay of these directing effects can lead to a mixture of products, necessitating careful control of reaction conditions and purification. A potential starting material could also be 3,4,5-trimethoxybenzaldehyde, where selective demethylation followed by bromination could be explored.

A documented synthesis of a related precursor, 1-(bromomethyl)-2-bromo-4,5-dimethoxybenzene, starts from veratraldehyde, which is first reduced to the corresponding alcohol, then brominated, and finally, the benzyl bromide is introduced. This multi-step process highlights the challenges in achieving direct and selective bromination at the desired position.

Synthesis of 4-bromo-3,5-dimethoxybenzaldehyde (Isomer B)

The synthesis of 4-bromo-3,5-dimethoxybenzaldehyde can be approached from 3,5-dimethoxybenzaldehyde. The two methoxy groups will direct the incoming electrophile (bromine) to the ortho and para positions. Since the para position is already occupied by the aldehyde group, bromination is expected to occur at one of the ortho positions, which is the carbon atom between the two methoxy groups. However, steric hindrance might play a role.

Alternative strategies might involve starting from a different precursor, such as 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde), where the hydroxyl group can be protected before bromination and subsequent methylation.

Spectroscopic Fingerprints: A Guide to Differentiation

Unequivocal identification of these isomers relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The substitution pattern directly influences the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum and the chemical shifts of the carbons in the ¹³C NMR spectrum.

¹H NMR Spectroscopy:

  • 3-bromo-4,5-dimethoxybenzaldehyde (Isomer A): One would expect to see two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The proton ortho to the aldehyde group will likely appear at a downfield chemical shift.

  • 4-bromo-3,5-dimethoxybenzaldehyde (Isomer B): Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent. Therefore, a single singlet would be expected in the aromatic region of the ¹H NMR spectrum.

¹³C NMR Spectroscopy:

  • 3-bromo-4,5-dimethoxybenzaldehyde (Isomer A): This isomer would exhibit nine distinct signals in the ¹³C NMR spectrum, corresponding to the nine non-equivalent carbon atoms.

  • 4-bromo-3,5-dimethoxybenzaldehyde (Isomer B): The symmetry of this isomer would result in fewer than nine signals in the ¹³C NMR spectrum due to the chemical equivalence of some carbon atoms. Specifically, the two aromatic carbons bearing the methoxy groups would be equivalent, as would the two aromatic carbons adjacent to the aldehyde group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the isomers, which is identical for both. However, the fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) may show subtle differences due to the different substitution patterns, although these differences might be minor for such closely related isomers. The fragmentation of benzaldehydes typically involves the loss of the formyl radical (CHO) and subsequent fragmentation of the aromatic ring. The position of the bromine and methoxy groups could influence the relative abundance of certain fragment ions.

Chromatographic Separation

Due to their different polarities and steric profiles, 3-bromo-4,5-dimethoxybenzaldehyde and 4-bromo-3,5-dimethoxybenzaldehyde can likely be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The choice of stationary and mobile phases would be critical to achieve baseline separation. For instance, a reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water could be a starting point for method development.

Biological and Pharmacological Relevance

While direct biological studies on 3-bromo-4,5-dimethoxybenzaldehyde and 4-bromo-3,5-dimethoxybenzaldehyde are limited, the broader class of substituted benzaldehydes is known to possess a wide range of biological activities.

Notably, the dihydroxy analog of Isomer A, 3-bromo-4,5-dihydroxybenzaldehyde , has been isolated from marine red algae and has demonstrated significant anti-inflammatory and antioxidant properties. This compound has been shown to protect against myocardial ischemia and reperfusion injury and suppress inflammation in keratinocytes. These findings suggest that 3-bromo-4,5-dimethoxybenzaldehyde, as a methylated derivative, could serve as a valuable lead compound or synthetic intermediate for the development of novel therapeutic agents with similar or modulated activities.

For 4-bromo-3,5-dimethoxybenzaldehyde , it is often cited as a useful synthetic reagent.[5] Its symmetrical structure and the presence of a reactive aldehyde group and a bromine atom suitable for cross-coupling reactions make it a versatile building block in organic synthesis, potentially for the construction of more complex, biologically active molecules.

Experimental Protocols

General Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

General Protocol for HPLC Separation
  • System Preparation: Use a standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with a lower concentration of acetonitrile and gradually increase it over the run time.

  • Sample Preparation: Dissolve a small amount of the isomer mixture in the mobile phase or a compatible solvent.

  • Injection and Detection: Inject a small volume (e.g., 10 µL) of the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

Conclusion

The differentiation of 3-bromo-4,5-dimethoxybenzaldehyde and 4-bromo-3,5-dimethoxybenzaldehyde serves as a practical illustration of the importance of isomeric purity in chemical research and drug development. While sharing the same molecular formula, their distinct substitution patterns lead to unique spectroscopic signatures, particularly in NMR, and likely different biological activities. The insights provided in this guide, from synthetic considerations to analytical differentiation and potential therapeutic relevance, are intended to equip researchers with the foundational knowledge to confidently work with and characterize these important chemical entities. Further research into the specific biological profiles of these dimethoxy isomers is warranted, given the promising activities of their hydroxylated counterpart.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • XMB. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • The Hive. (n.d.). Synthesis of 4-bromo-2,5-dimethoxy-PPA. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ACG Publications. (2023). Records of Natural Products-SI. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-3,5-dimethoxybenzaldehyde (C9H9BrO3). Retrieved from [Link]

  • SciELO. (2022, February 1). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). Bromination of 2,S-dimethoxybenzaldehyde. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-bromo-4-hydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

  • RHENIUM BIO SCIENCE. (n.d.). 3-Bromo-4,5-dimethoxybenzaldehyde, 97%. Retrieved from [Link]

  • NIST. (n.d.). 3-Bromo-4-methoxybenzaldehyde. Retrieved from [Link]

  • Resources. (2026, February 3). 3-Bromo-4-Methoxybenzaldehyde: A Versatile Research Compound. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (2022, August 31). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Retrieved from [Link]

  • ResearchGate. (2025, December 25). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.
  • The Natural Products Atlas. (2022, September 2). Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738). Retrieved from [Link]

  • YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from [Link]

  • MRMS. (n.d.). EID Fragmentation for Structural Elucudation. Retrieved from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

Sources

Exploratory

Chemical stability of brominated veratryl alcohol derivatives

Part 1: Executive Summary & Strategic Importance Brominated veratryl alcohol derivatives , specifically ring-substituted analogs like 6-bromoveratryl alcohol (4,5-dimethoxy-2-bromobenzyl alcohol) , represent a critical c...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

Brominated veratryl alcohol derivatives , specifically ring-substituted analogs like 6-bromoveratryl alcohol (4,5-dimethoxy-2-bromobenzyl alcohol) , represent a critical class of intermediates in the synthesis of gastrointestinal therapeutics (e.g., Pinaverium bromide) and as robust redox mediators in ligninolytic enzyme assays.

Unlike their parent compound, veratryl alcohol (VA), which serves as the natural substrate for Lignin Peroxidase (LiP), brominated derivatives exhibit altered physicochemical profiles due to the electron-withdrawing and steric nature of the bromine substituent. This guide provides a definitive analysis of their stability, focusing on three critical degradation vectors: oxidative cleavage , photolytic dehalogenation , and acid-catalyzed solvolysis .

Key Takeaway: While ring-bromination enhances resistance to benzylic oxidation compared to VA, it introduces significant photolability. Protocols must shift from standard "cold storage" to "amber-protected, inert-atmosphere" handling to prevent homolytic C-Br cleavage.

Part 2: Structural & Electronic Basis of Stability

To understand the stability profile, one must analyze the electronic perturbations caused by the bromine atom on the 3,4-dimethoxybenzyl (veratryl) scaffold.

Electronic Effects on the Benzylic Center
  • Parent Compound (VA): The 3,4-dimethoxy substitution pattern is strongly electron-donating. This stabilizes the benzylic carbocation intermediate, making VA susceptible to acid-catalyzed polymerization (veratryl alcohol condensation).

  • Brominated Derivative (6-Br-VA):

    • Inductive Effect (-I): The bromine atom at the ortho position (C6) exerts a strong inductive electron-withdrawing effect. This destabilizes the formation of the benzylic cation.

    • Steric Effect: The bulky bromine atom provides steric shielding to the benzylic hydroxyl group.

    • Net Result: 6-Br-VA is kinetically more stable toward acid-catalyzed dimerization than unsubstituted veratryl alcohol.

Redox Potential Shift

Bromination raises the redox potential (


) of the aromatic ring. While VA is readily oxidized to veratraldehyde (

vs NHE), the electron-withdrawing bromine increases the ionization energy. This renders 6-Br-VA more resistant to inadvertent air oxidation but maintains its utility as a high-potential redox mediator in enzymatic systems.

Part 3: Critical Degradation Pathways

Pathway A: Photolytic Dehalogenation (Primary Risk)

The Carbon-Bromine (C-Br) bond energy (


 in aromatics) is significantly lower than C-H or C-O bonds. Exposure to UV light (

) triggers homolytic cleavage, generating a reactive aryl radical.
  • Mechanism:

    
    
    
  • Consequence: The aryl radical abstracts hydrogen from the solvent (forming VA) or couples, leading to complex mixtures of dehalogenated and dimerized impurities.

Pathway B: Oxidative Transformation

In the presence of high-potential oxidants (e.g., LiP +


 or radical initiators), the benzyl alcohol moiety oxidizes to the aldehyde.
  • Product: 6-Bromoveratraldehyde.

  • Kinetics: Slower than VA oxidation due to the deactivated ring.

Pathway C: Acid-Catalyzed Solvolysis

Under strong acidic conditions (pH < 2), the hydroxyl group is protonated and lost as water.

  • Risk: Formation of benzylic ethers (if alcohol solvent is used) or benzyl bromides (if HBr is present).

Part 4: Visualization of Degradation Logic

The following diagram details the competing degradation pathways for 6-bromoveratryl alcohol.

DegradationPathways Substrate 6-Bromoveratryl Alcohol (Stable Solid) Radical Aryl Radical (Transient) Substrate->Radical UV Light (hν) Homolysis Aldehyde 6-Bromoveratraldehyde (Oxidation Product) Substrate->Aldehyde Oxidant (LiP/H2O2) -2e-, -2H+ Ether Benzylic Ether (Solvolysis Product) Substrate->Ether Acid (H+) + ROH SN1 Mechanism Dimer Dehalogenated/Dimerized Impurities Radical->Dimer H-abstraction or Coupling

Caption: Figure 1. Competing degradation pathways for 6-bromoveratryl alcohol. Red path indicates photolability (critical risk).

Part 5: Experimental Protocols for Stability Assessment

To validate the stability of a specific batch of brominated veratryl derivatives, the following self-validating workflow is recommended.

Protocol 1: Accelerated Photostability Stress Test

Objective: Quantify the rate of debromination under ambient light conditions.

  • Preparation: Dissolve 6-bromoveratryl alcohol (10 mM) in acetonitrile/water (50:50).

  • Control: Wrap half the samples in aluminum foil (Dark Control).

  • Exposure: Expose the "Light" group to a D65 light source (standard daylight) or a UV chamber (300-400 nm) for 24 hours.

  • Analysis: Analyze via HPLC-UV (280 nm).

    • Success Criterion: Dark Control > 99.5% recovery. Light sample < 0.5% veratryl alcohol (dehalogenated product).

Protocol 2: Hydrolytic Stability Profiling

Objective: Assess benzylic stability in formulation buffers.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.0, and 10.0.

  • Incubation: Incubate substrate (1 mM) at 40°C for 7 days.

  • Monitoring: Extract aliquots at T=0, 24h, 168h.

  • Detection: Monitor for the appearance of the benzylic ether (if in alcohol) or aldehyde.

    • Note: 6-Br-VA is expected to be stable at pH 7-10. Degradation at pH 2 indicates acid sensitivity.

Part 6: Quantitative Stability Comparison

ParameterVeratryl Alcohol (VA)6-Bromoveratryl AlcoholStability Implication
Oxidation Potential (

)
~1.4 V (vs NHE)> 1.5 V (vs NHE)Br-VA is more stable to air oxidation.
Acid Sensitivity (pH 1) High (Dimerizes)Moderate (Steric/Inductive protection)Br-VA is easier to handle in mild acid.
Photostability ModerateLow (C-Br homolysis)Br-VA requires strict light protection .
Melting Point N/A (Liquid)Solid (MP dependent on isomer)Solid form enhances storage stability.

Part 7: Storage & Handling Directives

Based on the chemical profile, the following handling SOP is mandatory for maintaining >99% purity for drug development applications:

  • Light Exclusion: All storage containers must be amber glass or opaque HDPE. Synthesis and purification should be conducted under yellow light if possible.

  • Inert Atmosphere: Store solid material under Nitrogen or Argon to prevent moisture-induced surface acidity which could catalyze degradation over long periods.

  • Temperature: Store at -20°C for long-term (>6 months). 2-8°C is acceptable for active use (<1 month).

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) with strong acids to prevent etherification. Preferred solvents: Acetonitrile, DMSO, or DCM.

References

  • Mechanism of Action & Reactivity

    • Title: Mediator role of veratryl alcohol in the lignin peroxidase-catalyzed oxidative decolorization.[1][2]

    • Source: ResearchG
    • URL:[Link]

  • Synthesis & Drug Application (Pinaverium Intermediate)

    • Title: Pinaverium Bromide Tablets - Product Monograph.
    • Source: Health Canada (HRES)
    • URL:[Link]

  • General Stability of Veratryl Alcohol: Title: Veratryl alcohol | CAS 93-03-8 | Selleck Chemicals. Source: Selleck Chemicals
  • Electrochemical Oxidation Potentials

    • Title: Determining overpotentials for the oxidation of alcohols by molecular electroc
    • Source: Semantic Scholar / RSC
    • URL:[Link]

Sources

Foundational

Technical Whitepaper: Characterization and Solid-State Properties of (3-Bromo-4,5-dimethoxyphenyl)methanol

The following technical guide details the solid-state characterization and synthesis of (3-Bromo-4,5-dimethoxyphenyl)methanol, a critical intermediate in the preparation of biologically active alkaloids and pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solid-state characterization and synthesis of (3-Bromo-4,5-dimethoxyphenyl)methanol, a critical intermediate in the preparation of biologically active alkaloids and pharmaceutical agents.

Executive Summary

(3-Bromo-4,5-dimethoxyphenyl)methanol (CAS: 52783-74-1), also known as 5-bromoveratryl alcohol , serves as a pivotal building block in the synthesis of isoquinoline alkaloids and related therapeutic agents.[1] Its primary utility lies in its dual functionality: the benzyl alcohol moiety allows for facile electrophilic substitution or oxidation, while the aryl bromide enables cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses a common challenge in the handling of this intermediate: the accurate determination of its melting point (MP) as a criterion for purity. While often cited in internal Certificates of Analysis (CoA), the specific MP range for this isomer is frequently conflated with its precursors or isomers in public literature. This document establishes the diagnostic melting point range required to distinguish the target alcohol from its aldehyde precursor and potential oxidation byproducts.

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name (3-Bromo-4,5-dimethoxyphenyl)methanol
Common Name 5-Bromoveratryl alcohol
CAS Number 52783-74-1
Molecular Formula C₉H₁₁BrO₃
Molecular Weight 247.09 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Insoluble in water
The Melting Point as a Purity Diagnostic

For researchers synthesizing this compound, the melting point is the primary rapid-assessment tool for reaction completeness. The target alcohol's melting point is distinct from its immediate precursor and potential over-oxidation products.

CompoundRole in SynthesisMelting Point (Lit.)Diagnostic Significance
3-Bromo-4,5-dimethoxybenzaldehyde Starting Material63–64 °C [1, 2]Low MP indicates unreacted starting material.
(3-Bromo-4,5-dimethoxyphenyl)methanol Target Product 95–105 °C (Est.)*Target Range. Distinctly higher than the aldehyde.
3-Bromo-4,5-dimethoxybenzoic acid Over-oxidation Byproduct195–198 °C [3]Very high MP indicates oxidation/impurity.

*Note: While specific literature values for this exact isomer are sparse compared to its isomers (e.g., 2-bromo-4,5-dimethoxybenzyl alcohol, MP 95–96 °C [4]), the structural trend dictates a solid phase with a melting point significantly elevated above the aldehyde due to hydrogen bonding.

Synthesis & Characterization Protocol

The most reliable route to high-purity (3-Bromo-4,5-dimethoxyphenyl)methanol is the selective reduction of 3-bromo-4,5-dimethoxybenzaldehyde (5-bromoveratraldehyde).

Experimental Workflow (Diagram)

The following Graphviz diagram outlines the synthesis logic and critical decision points based on melting point analysis.

SynthesisWorkflow Start Start: 3-Bromo-4,5-dimethoxybenzaldehyde (MP: 63-64°C) Reaction Reduction: NaBH4, MeOH, 0°C -> RT (Selective Carbonyl Reduction) Start->Reaction Dissolve in MeOH Workup Workup: Quench (NH4Cl), Extract (EtOAc), Wash (Brine), Dry (MgSO4) Reaction->Workup 1-2 Hours Crude Crude Solid Isolation Workup->Crude Evaporate Solvent MP_Check Measure Melting Point (MP) Crude->MP_Check Dry Sample Result_Low MP ~60-70°C (Unreacted Aldehyde) MP_Check->Result_Low Too Low Result_Target MP ~95-105°C (Target Alcohol) MP_Check->Result_Target Optimal Range Result_High MP >150°C (Acid Impurity) MP_Check->Result_High Too High

Figure 1: Synthesis workflow and melting point decision logic for (3-Bromo-4,5-dimethoxyphenyl)methanol.

Detailed Protocol

Objective: Synthesis of 5.0 g of (3-Bromo-4,5-dimethoxyphenyl)methanol.

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-bromo-4,5-dimethoxybenzaldehyde (5.0 g, 20.4 mmol) in anhydrous methanol (50 mL).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄, 0.85 g, 22.4 mmol) in small portions over 15 minutes to avoid vigorous gas evolution.

    • Mechanism: The hydride ion attacks the carbonyl carbon, reducing the aldehyde to the alkoxide.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting material spot (higher R_f, UV active) should disappear.

  • Quench: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl, 20 mL) to protonate the alkoxide and decompose excess borohydride.

  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄ , filter, and concentrate in vacuo.

  • Crystallization: The crude oil will typically solidify upon standing or scratching. Recrystallize from a mixture of ethyl acetate/hexanes (1:4) to obtain pure white crystals.

Analytical Validation

To ensure the integrity of the synthesized compound, cross-reference the melting point with spectroscopic data.

Proton NMR (¹H NMR, 300 MHz, CDCl₃)
  • δ 7.0–7.2 (m, 2H): Aromatic protons (Positions 2 and 6). Note the coupling pattern (typically doublets or meta-coupling depending on resolution).

  • δ 4.60 (s, 2H): Benzylic methylene protons (-CH ₂OH). This is the diagnostic signal for the alcohol.

    • Shift Note: If this signal appears near δ 9.8, the aldehyde is still present.

  • δ 3.85–3.90 (s, 6H): Methoxy protons (-OCH ₃).

  • δ 2.0–2.5 (br s, 1H): Hydroxyl proton (-OH ), exchangeable with D₂O.

Melting Point Determination
  • Sample Prep: Ensure the sample is completely dried (vacuum oven, 40 °C, 4 hours) to remove solvent traces which depress MP.

  • Method: Capillary tube method using a calibrated melting point apparatus (e.g., Stuart SMP30).

  • Ramp Rate: 1 °C/min near the expected range (90 °C).

  • Observation: Watch for the "sintering" point (onset) and the "clear point" (complete melt).

    • Acceptance Criteria: A range of ≤ 2 °C (e.g., 96–98 °C) indicates high purity. A broad range (e.g., 90–100 °C) indicates solvent entrapment or mixed isomers.

References

  • Sigma-Aldrich. (2024). Product Specification: 3-Bromo-4,5-dimethoxybenzaldehyde (CAS 6948-30-7).[2][3]Link

  • ChemicalBook. (2024). 3-Bromo-4,5-dimethoxybenzaldehyde Properties and Melting Point.Link

  • TCI Chemicals. (2023). Safety Data Sheet: 3-Bromo-4,5-dimethoxybenzoic acid (CAS 20731-48-0).Link

  • Royal Society of Chemistry. (2012). Supporting Information: Preparation of 2-Bromo-4,5-dimethoxy-benzyl alcohol (Isomer).Link

  • PubChem. (2024).[4] Compound Summary: (3-Bromo-4,5-dimethoxyphenyl)methanol (CAS 52783-74-1).[1][5]Link

Sources

Protocols & Analytical Methods

Method

Synthesis of (3-Bromo-4,5-dimethoxyphenyl)methanol from 3-bromo-4,5-dimethoxybenzaldehyde

Executive Summary This technical guide details the chemoselective reduction of 3-bromo-4,5-dimethoxybenzaldehyde (CAS: 6948-31-8) to (3-bromo-4,5-dimethoxyphenyl)methanol (CAS: 52783-74-1). This transformation is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the chemoselective reduction of 3-bromo-4,5-dimethoxybenzaldehyde (CAS: 6948-31-8) to (3-bromo-4,5-dimethoxyphenyl)methanol (CAS: 52783-74-1). This transformation is a critical step in the synthesis of functionalized aryl building blocks used in Suzuki-Miyaura cross-couplings and the development of reserpine analogs and phenethylamine derivatives.

The protocol utilizes Sodium Borohydride (NaBH₄) in methanol.[1][2][3][4] Unlike catalytic hydrogenation or Lithium Aluminum Hydride (LiAlH₄), this method ensures the complete preservation of the aryl bromide moiety (chemoselectivity) while quantitatively reducing the aldehyde.

Strategic Analysis & Chemistry

Reaction Design

The primary challenge in this synthesis is chemoselectivity . The substrate contains three reactive functionalities:

  • Aldehyde (-CHO): The target for reduction.[2]

  • Aryl Bromide (-Br): Susceptible to hydrogenolysis (de-halogenation) under catalytic hydrogenation (Pd/C, H₂) or radical pathways.

  • Methoxy Ethers (-OMe): Generally stable, but can be cleaved under strong Lewis acidic conditions (e.g., BBr₃).

Why NaBH₄?

  • Kinetic Control: NaBH₄ is a mild nucleophilic reducing agent. It reduces aldehydes and ketones rapidly at 0°C–RT but is kinetically inert toward aryl halides and esters under these conditions.

  • Safety: It avoids the pyrophoric risks associated with LiAlH₄.

  • Scalability: The reaction produces borate salts that are easily removed via aqueous workup, making it suitable for gram-to-kilogram scale-up.

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition of the hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral alkoxyborate intermediate. Subsequent hydrolysis yields the primary alcohol.

Mechanism Substrate 3-Bromo-4,5-dimethoxy- benzaldehyde TS Tetrahedral Alkoxyborate Intermediate Substrate->TS Nucleophilic Attack (H-) NaBH4 NaBH4 / MeOH (Hydride Source) NaBH4->TS Product (3-Bromo-4,5-dimethoxy- phenyl)methanol TS->Product Protonation Quench H3O+ / H2O (Hydrolysis) Quench->Product

Figure 1: Mechanistic pathway of the borohydride reduction.

Experimental Protocol

Materials & Equipment
ReagentMW ( g/mol )Equiv.[1][3]Role
3-Bromo-4,5-dimethoxybenzaldehyde 245.071.0Substrate
Sodium Borohydride (NaBH₄) 37.831.2Reducing Agent
Methanol (MeOH) 32.04SolventReaction Medium
Ammonium Chloride (sat.[5] aq.) 53.49QuenchProton Source
Ethyl Acetate (EtOAc) 88.11ExtractExtraction Solvent
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a round-bottom flask (RBF) with 3-bromo-4,5-dimethoxybenzaldehyde (10.0 mmol, 2.45 g).

  • Add Methanol (25 mL, ~10 vol).

    • Note: If the aldehyde does not dissolve completely, add Tetrahydrofuran (THF) dropwise (up to 5 mL) until a clear homogeneous solution is obtained.

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Reduction 4. Add NaBH₄ (12.0 mmol, 0.45 g) portion-wise over 10 minutes.

  • Critical: Addition must be slow to manage hydrogen gas evolution (effervescence) and exotherm.
  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
  • Stir for 1.5 to 2.0 hours .

Step 3: Reaction Monitoring (PAT) 7. Perform Thin Layer Chromatography (TLC).[1][5]

  • Mobile Phase: Hexanes:EtOAc (7:3).
  • Visualization: UV (254 nm).
  • Criteria: Complete disappearance of the starting aldehyde (Rf ~0.6) and appearance of the alcohol product (Rf ~0.3).

Step 4: Workup & Isolation 8. Cool the mixture back to 0°C. 9. Quench by slowly adding saturated aqueous NH₄Cl (10 mL).

  • Why NH₄Cl? It buffers the pH to ~5-6, decomposing the borate complex without inducing acid-catalyzed side reactions.
  • Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of Methanol.

  • Dilute the aqueous residue with Water (20 mL) and extract with EtOAc (3 x 20 mL).

  • Wash combined organics with Brine (20 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

    Workup Reaction Reaction Mixture (MeOH, Borate Salts) Quench Add Sat. NH4Cl (Decompose Borates) Reaction->Quench Evap Evaporate MeOH (Rotavap) Quench->Evap Extract Extract with EtOAc Partition vs Water Evap->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Crude Solid (White/Pale Yellow) Dry->Final

    Figure 2: Isolation workflow ensuring removal of boron salts.

Quality Control & Characterization

The product should be a white to pale yellow solid.

NMR Diagnostics
  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde Loss: Disappearance of the singlet at δ 9.8–10.0 ppm .

    • Alcohol Formation: Appearance of a doublet (or singlet if exchange is fast) at δ 4.60 ppm (2H, -CH₂OH).

    • Aromatic Region: Two singlets (due to meta substitution) in the δ 6.8–7.2 ppm range.

    • Methoxy Groups: Two singlets around δ 3.8–3.9 ppm .

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Conversion Old/Inactive NaBH₄Add 0.5 eq fresh NaBH₄ and stir for 1 hr.
Product is Oily/Yellow Residual solvent or trace oxidationRecrystallize from Hexanes/EtOAc or dry under high vacuum.
Low Yield Product stuck in aqueous phaseThe alcohol has moderate water solubility. Saturate the aqueous layer with NaCl (solid) during extraction.

Safety & Handling (HSE)

  • Brominated Aromatics: Treat as potential irritants and sensitizers. Wear nitrile gloves and work in a fume hood.

  • Sodium Borohydride: Reacts with water/acid to release Hydrogen gas (flammable). Keep away from open flames. Store in a desiccator.

  • Waste Disposal: Aqueous layers contain Boron salts; dispose of according to specific "Heavy Metal/Inorganic" waste streams if required by local regulations, otherwise standard aqueous waste.

References

  • Chemoselective Reductions: Ward, D. E.; Rhee, C. K. "Chemoselective reduction of aldehydes... with sodium borohydride."[2][4][6][7] Canadian Journal of Chemistry, 1989 , 67, 1206–1211. Link

  • Product Characterization: "3-Bromo-4,5-dimethoxybenzyl alcohol." GuideChem Chemical Database, CAS 52783-74-1. Link

  • Related Scaffold Synthesis (Ivabradine Intermediate): Patent CN103848757A, "Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile." Google Patents. Link

  • Standard Protocol: "Reduction of Aldehydes to Alcohols." Organic Chemistry Portal. Link

Sources

Application

Technical Guide: Optimizing Suzuki-Miyaura Coupling with (3-Bromo-4,5-dimethoxyphenyl)methanol

Executive Summary & Strategic Rationale (3-Bromo-4,5-dimethoxyphenyl)methanol (CAS: 52783-74-1) is a critical building block in the synthesis of polyphenolic natural products, isoquinoline alkaloids, and resveratrol anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

(3-Bromo-4,5-dimethoxyphenyl)methanol (CAS: 52783-74-1) is a critical building block in the synthesis of polyphenolic natural products, isoquinoline alkaloids, and resveratrol analogs. Its structural duality—a deactivated, electron-rich aryl bromide coupled with a reactive benzylic alcohol—presents specific challenges in Suzuki-Miyaura cross-coupling.

The Core Challenge:

  • Electronic Deactivation: The two methoxy groups at positions 4 and 5 are strong electron-donating groups (EDGs). Through resonance, they increase electron density at the carbon-bromine bond, significantly increasing the bond dissociation energy and slowing the rate-determining step: Oxidative Addition .

  • Protic Interference: The free benzylic alcohol (-CH₂OH) is a protic functional group. While Suzuki coupling is generally tolerant of alcohols, the use of strong bases (e.g., KOtBu) can generate alkoxides, leading to catalyst poisoning or competitive etherification side reactions.

The Solution: This guide provides a "Self-Validating" protocol utilizing biaryl phosphine ligands (Buchwald Ligands) or bidentate ferrocenyl ligands to overcome electronic deactivation, paired with mild phosphate or carbonate bases to preserve the alcohol functionality.

Mechanistic Insight & Catalyst Selection

To ensure reaction success, the catalyst system must be tuned to facilitate the oxidative addition of the electron-rich aryl bromide.

The Electronic Barrier

Standard triphenylphosphine palladium catalysts (e.g., Pd(PPh₃)₄) often fail or require excessive heating for this substrate because the electron-rich ring renders the C-Br bond less electrophilic.

  • Recommendation: Use ligands that are electron-rich and bulky.[1]

    • SPhos / XPhos: These ligands increase the electron density on the Palladium(0) center, accelerating oxidative addition into the difficult C-Br bond.

    • Pd(dppf)Cl₂: The large bite angle of the dppf ligand favors reductive elimination, driving the cycle forward.

Pathway Visualization (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the "Critical Bottleneck" caused by the methoxy groups.

SuzukiMechanism PreCat Pre-Catalyst (Pd(OAc)2 + SPhos) Pd0 Active Species Pd(0)-L PreCat->Pd0 Reduction OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Substrate Substrate: (3-Br-4,5-dimethoxy)benzyl alcohol Substrate->OxAdd High Barrier (e- rich ring) Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet Boronic Boronic Acid (R-B(OH)2) + Base Boronic->TransMet Activation Complex2 Pd(II)-Ar-R Complex TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product

Caption: Catalytic cycle emphasizing the high energy barrier at Oxidative Addition due to the electron-donating methoxy groups.

Experimental Protocols

Two protocols are provided: Method A for standard couplings (robust, cost-effective) and Method B for challenging partners (sterically hindered or unstable boronic acids).

Method A: The "Workhorse" Protocol (Pd(dppf)Cl₂)

Best for: Coupling with simple aryl boronic acids.

Reagents:

  • (3-Bromo-4,5-dimethoxyphenyl)methanol (1.0 equiv)[2]

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing: Charge a reaction vial with the solvent mixture (Dioxane/H₂O). Sparge with nitrogen or argon for 15 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Loading: Add the aryl bromide, boronic acid, and K₂CO₃ to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last. Seal the vial immediately with a septum cap.

  • Reaction: Heat the mixture to 80–90°C for 4–12 hours.

    • Monitoring: Check via TLC or LC-MS. The starting material (bromide) should disappear.[3]

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[4] Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. (Note: The product will be more polar due to the -OH group; adjust gradient accordingly, e.g., 20-50% EtOAc in Hexanes).

Method B: The "High-Performance" Protocol (SPhos Pd G2)

Best for: Sterically hindered boronic acids or rapid reactions at lower temperatures.

Reagents:

  • (3-Bromo-4,5-dimethoxyphenyl)methanol (1.0 equiv)[2]

  • Boronic Acid (1.5 equiv)

  • Catalyst: SPhos Pd G2 (Buchwald Precatalyst) (1–2 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

  • Solvent: Toluene / Water (10:1) or THF / Water (4:1)

Key Advantage: SPhos forms a highly active mono-ligated Pd(0) species that rapidly inserts into electron-rich C-Br bonds, often allowing reaction completion in <2 hours at 60–80°C.

Data & Troubleshooting Guide

Solvent & Base Compatibility Matrix

The following table summarizes optimization data for electron-rich bromides containing free alcohols.

VariableConditionOutcomeNotes
Base K₂CO₃Excellent Standard choice; mild enough to prevent alcohol side reactions.
Base K₃PO₄Excellent Higher solubility in water; often faster rates with SPhos.
Base KOtBuPoorCauses deprotonation of -OH; risk of etherification or decomposition.
Solvent Dioxane/H₂OGood Universal solvent system; good solubility for polar alcohols.
Solvent Toluene/H₂OGood Best for biphasic systems; requires vigorous stirring.
Solvent DMFVariableHigh boiling point makes removal difficult; can promote de-halogenation.
Experimental Workflow Diagram

Workflow Setup 1. Setup Degas Solvents Add Reagents Reaction 2. Reaction 80-90°C, 4-12h (N2 Atmosphere) Setup->Reaction Check 3. Monitor LC-MS / TLC Reaction->Check Check->Reaction Incomplete Workup 4. Workup EtOAc Extraction Wash (H2O/Brine) Check->Workup Complete Purify 5. Purification Silica Column (Polar Gradient) Workup->Purify

Caption: Standardized workflow for Suzuki coupling of polar aryl bromides.

References & Authority

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Foundational text establishing the mechanism and base activation roles.

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

    • Source for the use of SPhos/XPhos ligands in coupling electron-rich and hindered aryl chlorides/bromides.

  • Littke, A. F., & Fu, G. C. (2000).[5][6] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

    • Validates the use of bulky phosphines to overcome slow oxidative addition in deactivated systems.

  • Molander, G. A., & Canturk, B. (2009).[5] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. Link

    • Alternative protocol strategy using trifluoroborates if boronic acid instability is observed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-Bromo-4,5-dimethoxyphenyl)methanol

Target Molecule: (3-Bromo-4,5-dimethoxyphenyl)methanol CAS: 52783-74-1 Primary Application: Intermediate for phenethylamine derivatives, mescaline analogs, and enzyme inhibitors. Core Directive: The "Golden Path" Protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: (3-Bromo-4,5-dimethoxyphenyl)methanol CAS: 52783-74-1 Primary Application: Intermediate for phenethylamine derivatives, mescaline analogs, and enzyme inhibitors.

Core Directive: The "Golden Path" Protocol

This protocol is optimized for high yield (>90%) and minimizes the formation of the common "red oil" byproduct caused by acid-catalyzed polymerization.

Reaction Overview
  • Precursor: 3-Bromo-4,5-dimethoxybenzaldehyde

  • Reagent: Sodium Borohydride (

    
    )[1][2][3]
    
  • Solvent: Methanol (anhydrous preferred but not strictly required)

  • Temperature:

    
    
    
Step-by-Step Methodology
  • Preparation (

    
     min): 
    
    • Dissolve 10.0 g (40.8 mmol) of 3-Bromo-4,5-dimethoxybenzaldehyde in 100 mL of Methanol (MeOH) in a round-bottom flask.

    • Note: If solubility is poor at RT, gently warm to dissolve, then cool back down.

    • Place the flask in an ice-water bath and cool to

      
      .
      
  • Reduction (

    
     min): 
    
    • Slowly add 1.70 g (44.9 mmol, 1.1 eq) of granular

      
       in small portions over 20 minutes.
      
    • Caution: Gas evolution (

      
      ) will occur. Ensure adequate venting.[4]
      
    • Remove the ice bath and allow the mixture to stir at Room Temperature for 45–60 minutes.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexanes).[5][6] The aldehyde spot (

      
      ) should disappear, replaced by the alcohol (
      
      
      
      ).
  • The Critical Quench (

    
     min): 
    
    • CRITICAL: Do not dump concentrated HCl into the reaction. Electron-rich benzyl alcohols are acid-sensitive.

    • Cool the mixture back to

      
      .
      
    • Add Saturated Ammonium Chloride (

      
      )  solution (50 mL) slowly.
      
    • Stir for 15 minutes to destroy excess borohydride.

    • Optional: Evaporate the bulk of the Methanol under reduced pressure (Rotavap) at

      
      . This prevents the methanol from solubilizing the product in the aqueous layer during extraction.
      
  • Work-up & Isolation:

    • Dilute the residue with Water (50 mL) and extract with Dichloromethane (DCM, 3 x 50 mL) .

    • Wash the combined organic layers with Brine (saturated NaCl) to remove residual water and boron salts.

    • Dry over anhydrous

      
      , filter, and concentrate.
      
    • Yield Expectation: Off-white to white solid. If it is an oil, induce crystallization with cold Hexane/EtOAc.

Process Logic & Visualization

The following diagram illustrates the decision matrix for the reaction and workup, highlighting where yields are typically lost.

ReactionWorkflow Start Start: 3-Bromo-4,5-dimethoxybenzaldehyde Reagent Add NaBH4 (1.1 eq) in MeOH Temp: 0°C -> RT Start->Reagent CheckTLC Checkpoint: TLC Analysis Reagent->CheckTLC CheckTLC->Reagent Incomplete (Add 0.1 eq NaBH4) Quench Quench: Sat. NH4Cl (Avoid Strong Acid!) CheckTLC->Quench Aldehyde Consumed Evap Evaporate MeOH Quench->Evap Crucial for Yield Extract Extract: DCM + Brine Wash Evap->Extract Product Target: (3-Bromo-4,5-dimethoxyphenyl)methanol Extract->Product

Caption: Workflow logic for the reduction of 3-Bromo-4,5-dimethoxybenzaldehyde. Note the critical evaporation step to prevent yield loss to the aqueous phase.

Troubleshooting Center (FAQs)

Issue 1: "My product turned into a red/pink oil instead of a white solid."

Diagnosis: Acid-Catalyzed Polymerization/Dimerization. Explanation: The 4,5-dimethoxy substitution pattern makes the aromatic ring electron-rich. This stabilizes the benzylic carbocation. If you use strong acid (like HCl) during the quench or workup, the benzyl alcohol protonates, leaves as water, and the resulting cation reacts with another molecule of alcohol to form an ether (dimer) or polymer. Solution:

  • Immediate Fix: If it's an oil, try triturating with cold diethyl ether or hexane to crash out the solid.

  • Prevention: Use Saturated

    
      or Phosphate Buffer (pH 6-7) for the quench. Verify the aqueous layer pH is not < 5.
    
Issue 2: "The yield is low (<60%), but the reaction looked complete on TLC."

Diagnosis: Phase Transfer Loss (Water Solubility). Explanation: Benzyl alcohols with multiple methoxy groups have surprisingly high water solubility, especially if Methanol is still present in the aqueous layer. Solution:

  • Evaporate Methanol: You must remove the reaction solvent (MeOH) before partitioning between water and DCM.

  • Salting Out: Saturate the aqueous layer with NaCl (solid or brine) during extraction. This forces the organic product out of the water phase ("Salting Out" effect).

  • Solvent Choice: Switch extraction solvent from Ethyl Acetate to DCM or Chloroform , which are often better for extracting methoxylated aromatics.

Issue 3: "I see a new spot on TLC that isn't the product or starting material."

Diagnosis: Debromination (Loss of Bromine). Explanation: While


 is generally chemoselective, debromination can occur if:
  • Transition Metals: There are trace Pd or Ni contaminants in your stir bar or flask (from previous cross-coupling reactions).

  • Heat: The reaction was refluxed (unnecessary for this reduction). Solution:

  • Clean Equipment: Use a fresh stir bar and aqua-regia cleaned glassware.

  • Reagent Check: Ensure you are using

    
    , not 
    
    
    
    (which is more aggressive and can attack aryl halides at high temps).

Comparative Data: Reagent Selection

The following table justifies the selection of


 over other common reducing agents for this specific substrate.
ReagentConditionsYieldRisk ProfileRecommendation

MeOH,

92-98% Low. Very chemoselective.Primary Choice

THF, Reflux70-85%High. Risk of debromination and over-reduction.Avoid

EtOH, RT<50%Critical. Will rapidly remove the Bromine atom (Hydrodehalogenation).DO NOT USE

THF,

85-90%Medium. Good for acids, overkill for aldehydes. Harder workup.Secondary Choice

Mechanistic Insight: Acid Sensitivity

The diagram below details why the "Red Oil" forms, illustrating the pathway you must avoid during the quench step.

AcidSensitivity Alcohol Target Alcohol Protonated Protonated Species (-H2O) Alcohol->Protonated + H+ Acid Strong Acid (H+) Cation Benzylic Cation (Stabilized by OMe) Protonated->Cation Loss of Water Dimer Ether Dimer / Polymer (Red Oil) Cation->Dimer Reacts with Alcohol

Caption: Mechanism of acid-catalyzed dimerization. The methoxy groups stabilize the cation, facilitating side reactions if pH is too low.

References

  • National Center for Biotechnology Information. (2025).[7] PubChem Compound Summary for CID 618887, (2-Bromo-4,5-dimethoxyphenyl)methanol. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Probing the mechanism of benzaldehyde reduction to chiral hydrobenzoin. Green Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Bromoveratryl Alcohol

Case ID: BVA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Recrystallization & Purification Protocols Technical Note: Know Your Isomer Before proceeding, please...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BVA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Topic: Recrystallization & Purification Protocols

Technical Note: Know Your Isomer

Before proceeding, please verify the exact regioisomer of your starting material. In the literature, "5-bromoveratryl alcohol" is often used ambiguously.

Common NameIUPAC NameOriginMelting Point (Approx)
5-Bromoveratryl alcohol (3-bromo-4,5-dimethoxyphenyl)methanolDerived from 5-bromovanillin 66–68 °C
6-Bromoveratryl alcohol (2-bromo-4,5-dimethoxyphenyl)methanolDerived from direct bromination of veratryl alcohol95–100 °C

Note: The purification protocols below apply to both isomers due to their nearly identical solubility profiles, but your target melting point will differ.

The "Golden Path" Protocol

Objective: Obtain >98% purity white crystalline solid from crude yellow/orange oil or solid. Recommended Solvent System: Ethyl Acetate (EtOAc) / Hexanes (or Heptane). Why this system? This binary system allows for fine-tuning of polarity. 5-bromoveratryl alcohol is highly soluble in EtOAc but insoluble in Hexanes.

Step-by-Step Methodology
  • Dissolution (The "Minimum" Rule):

    • Place crude solid in an Erlenmeyer flask.

    • Add EtOAc dropwise while heating to a gentle boil (approx. 70°C).

    • Critical: Add only enough EtOAc to just dissolve the solid. If you use too much, yield will drop significantly.

  • Decolorization (Optional but Recommended):

    • If the solution is pink or dark brown (oxidation/bromine leaching), remove from heat.

    • Add activated charcoal (1-2% w/w).

    • Boil for 2 minutes.

    • Hot Filtration: Filter through a pre-warmed Celite pad or fluted filter paper into a clean, hot flask to remove charcoal.

  • Nucleation (The "Cloud Point"):

    • Keep the filtrate boiling gently.

    • Slowly add Hexanes (or Heptane) dropwise.

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.

  • Crystallization:

    • Remove from heat.[1] Cover with foil/parafilm.

    • Allow to cool to Room Temperature (RT) undisturbed for 2-3 hours.

    • Optimization: Once at RT, move to a 4°C fridge for 1 hour to maximize yield.

  • Isolation:

    • Filter crystals via vacuum filtration (Buchner funnel).

    • Wash: Rinse with a small volume of cold Hexanes (prevents redissolving product while washing away surface impurities).

    • Dry: Vacuum dry at 40°C or air dry.

Troubleshooting Guide (Q&A)

Visual Cue: The solution turned into an oil at the bottom instead of crystals.

Diagnosis: "Oiling Out." This occurs when the compound separates as a liquid phase before it crystallizes, usually because the solution is too concentrated or cooled too quickly. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount (1-2 mL) of EtOAc (the good solvent) to change the composition.

  • Seed: Add a tiny crystal of pure product (if available) to the cooling solution at ~40°C.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

Visual Cue: The crystals are still pink/purple after recrystallization.

Diagnosis: Persistent oxidative impurities (quinones) or trace free bromine. Corrective Action:

  • Repeat the recrystallization, but this time include the Activated Charcoal step.

  • Ensure you are not overheating; prolonged boiling can degrade brominated benzyl alcohols.

Visual Cue: Low Yield (<50%).

Diagnosis: Too much solvent (EtOAc) was used, or the mother liquor still holds the product. Corrective Action:

  • Rotovap the mother liquor (filtrate) down to 1/3rd of its volume.

  • Cool this concentrated liquid to induce a "second crop" of crystals. Note: Second crops are usually less pure.

Advanced FAQs

Q: Can I use Ethanol/Water instead? A: Yes. Ethanol/Water is a classic solvent system for benzyl alcohols.

  • Pros: Ethanol is less toxic than Hexanes.

  • Cons: Water is harder to remove during drying (high boiling point), which can depress your melting point measurement. If you use Ethanol/Water, ensure thorough vacuum drying over

    
     or silica.
    

Q: What are the primary impurities I am removing? A:

  • 5-Bromoveratraldehyde: The unreduced starting material. It is less polar than the alcohol and will stay in the Hexane-rich mother liquor.

  • Veratryl Alcohol: If the starting material was under-brominated. This is more soluble in water/alcohols and stays in solution.

  • Regioisomers: Small amounts of 2-bromo or 6-bromo isomers (depending on synthesis route) often have different crystal lattice energies and are excluded during slow crystallization.

Q: My Melting Point is 60°C. Is it pure? A: If you synthesized the 5-bromo (3-bromo-4,5-dimethoxy) isomer, yes, this is close (Lit. 66-68°C). If you expected the 6-bromo isomer, you have significant impurities or the wrong isomer. Always run a TLC (Solvent: 30% EtOAc/Hexanes) to confirm a single spot.

Process Visualization

Workflow Diagram

Recrystallization_Workflow Start Crude 5-Bromoveratryl Alcohol Dissolve Dissolve in boiling EtOAc (Min. Volume) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Charcoal Add Activated Charcoal & Hot Filter CheckColor->Charcoal Yes (Pink/Brown) Nucleate Add Hexanes until cloudy, then 1 drop EtOAc to clear CheckColor->Nucleate No (Clear/Yellow) Charcoal->Nucleate Cool Slow Cool to RT (Seed if necessary) Nucleate->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Hexanes Filter->Wash Dry Dry & Check Melting Point Wash->Dry

Caption: Standard workflow for the purification of brominated benzyl alcohols via binary solvent recrystallization.

Troubleshooting Logic Tree

Troubleshooting_Logic Issue Observation Oiling Oiling Out (Liquid phase separation) Issue->Oiling Color Product is Pink/Purple Issue->Color Yield Low Yield (<50%) Issue->Yield Sol_Oiling 1. Reheat to dissolve 2. Add more EtOAc 3. Seed crystal Oiling->Sol_Oiling Sol_Color 1. Redissolve 2. Treat with Charcoal 3. Hot Filtration Color->Sol_Color Sol_Yield 1. Rotovap filtrate (1/3 vol) 2. Cool for 2nd Crop Yield->Sol_Yield

Caption: Decision matrix for addressing common purification failures.

References

  • Dence, C. W., & Lin, S. Y. (1992). Methods in Lignin Chemistry. Springer-Verlag. (General reference for synthesis and properties of lignin model compounds like bromoveratryl alcohols).

  • Thermo Scientific Chemicals. (2024). 2-Bromo-4,5-dimethoxybenzyl alcohol Product Specification. (Source for solubility data and melting points of the 6-bromo isomer).

  • Adler, E., & Hernestam, S. (1955). Estimation of Phenolic Hydroxyl Groups in Lignin. Acta Chemica Scandinavica. (Foundational paper describing the synthesis and properties of brominated veratryl derivatives).

  • University of Rochester. (n.d.).[2] Tips & Tricks: Recrystallization. Not Voodoo. (Authoritative guide on solvent selection and troubleshooting oiling out).

Sources

Troubleshooting

Solving solubility issues of (3-Bromo-4,5-dimethoxyphenyl)methanol in water

Welcome to the dedicated technical support center for (3-Bromo-4,5-dimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for (3-Bromo-4,5-dimethoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, field-proven solutions for the solubility challenges associated with this compound in aqueous media. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate solubility issues but also adapt these principles to your unique experimental needs.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of (3-Bromo-4,5-dimethoxyphenyl)methanol.

Q1: What are the key physicochemical properties of (3-Bromo-4,5-dimethoxyphenyl)methanol?

Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility. The structure, featuring a substituted benzene ring, dictates its behavior in various solvents.

Table 1: Physicochemical Properties of (3-Bromo-4,5-dimethoxyphenyl)methanol

PropertyValueSource
Molecular Formula C₉H₁₁BrO₃[1]
Molecular Weight 247.09 g/mol [1]
Predicted pKa 13.88 ± 0.10 (for the hydroxyl group)[2]
Predicted Density 1.475 ± 0.06 g/cm³[2]
Boiling Point 190 °C at 12 Torr[2]
Computed XLogP3 1.7[1]

XLogP3 is a measure of hydrophobicity; a positive value indicates that the compound is more soluble in lipids than in water, predicting poor aqueous solubility.

Q2: Why is (3-Bromo-4,5-dimethoxyphenyl)methanol poorly soluble in water?

The principle of "like dissolves like" is central to understanding solubility.[3] Water is a highly polar solvent that readily forms hydrogen bonds. The molecular structure of (3-Bromo-4,5-dimethoxyphenyl)methanol contains several features that hinder its dissolution in water:

  • Hydrophobic Benzene Ring: The core aromatic ring is nonpolar and repels water molecules.

  • Methoxy Groups (-OCH₃): While the oxygen atoms can act as hydrogen bond acceptors, the methyl groups add to the overall lipophilicity.

  • Bromo Group (-Br): The large bromine atom contributes to the molecular weight and size without significantly enhancing polarity.

  • Single Polar Group: The primary alcohol (-CH₂OH) is the only group capable of both donating and accepting hydrogen bonds. However, its solubilizing effect is insufficient to overcome the hydrophobic nature of the rest of the molecule.

Q3: What are the primary strategies for solubilizing this compound in aqueous solutions?

Overcoming poor water solubility is a common challenge in pharmaceutical research.[4] The main strategies involve modifying the solvent system or the compound itself to enhance interaction with water. The most effective approaches for this compound are:

  • Co-solvency: Introducing a water-miscible organic solvent to reduce the overall polarity of the aqueous medium.[5][6]

  • pH Adjustment: Ionizing the molecule to increase its polarity, although this is less effective for this specific compound due to its very high pKa.[][8]

  • Use of Surfactants: Employing amphiphilic molecules that form micelles to encapsulate the hydrophobic compound.[9][10]

  • Cyclodextrin Complexation: Using cyclic oligosaccharides to form inclusion complexes, effectively masking the hydrophobic regions of the molecule.[11][12]

Q4: I need to make a stock solution. What is the recommended starting solvent?

For compounds with poor aqueous solubility, it is standard practice to first prepare a concentrated stock solution in an organic solvent. For (3-Bromo-4,5-dimethoxyphenyl)methanol, the recommended starting solvents are Dimethyl Sulfoxide (DMSO) or Ethanol . These solvents are highly polar organic solvents that can effectively dissolve the compound and are miscible with water, which is crucial for subsequent dilutions into aqueous experimental media.[13]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step workflows to address specific solubility problems. The following diagram outlines a logical approach to troubleshooting.

G cluster_troubleshoot Troubleshooting Strategies start Start: (3-Bromo-4,5-dimethoxyphenyl)methanol Powder stock_prep Prepare concentrated stock solution in 100% DMSO or Ethanol start->stock_prep stock_success Completely Dissolved? stock_prep->stock_success stock_success->stock_prep No (Try gentle heating/sonication) dilute Dilute stock into aqueous buffer stock_success->dilute Yes precipitate Precipitation Observed? dilute->precipitate success Success: Homogeneous Solution precipitate->success No lower_conc 1. Lower Final Concentration precipitate->lower_conc Yes cosolvent 2. Increase Co-solvent % surfactant 3. Add Surfactant cyclodextrin 4. Use Cyclodextrin

Caption: General workflow for solubilizing (3-Bromo-4,5-dimethoxyphenyl)methanol.

Guide 1: Solubilization Using Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system.[14] This "polarity tuning" makes the aqueous environment more favorable for dissolving hydrophobic molecules like (3-Bromo-4,5-dimethoxyphenyl)methanol by decreasing the energy required to create a cavity for the solute.

Table 2: Common Co-solvents for Biological Experiments

Co-solventProperties & Considerations
DMSO Highly effective solubilizing agent. Can be toxic to cells at concentrations >0.5-1%.
Ethanol Good solubilizer, less toxic than DMSO. Can cause protein precipitation at high concentrations.
Propylene Glycol Commonly used in pharmaceutical formulations. Generally considered safe.[5]
Polyethylene Glycol (PEG 400) Low-molecular-weight PEG is a liquid and effective co-solvent. Biocompatible.[]

Protocol: Preparing a Working Solution with a Co-solvent

  • Prepare a High-Concentration Stock Solution:

    • Weigh the required amount of (3-Bromo-4,5-dimethoxyphenyl)methanol powder.

    • Add the minimum required volume of 100% DMSO or Ethanol to achieve a high concentration (e.g., 10-50 mM).

    • Ensure complete dissolution by vortexing or brief sonication. Visually inspect against a light source to confirm no solid particles remain.[13]

  • Dilute into Aqueous Buffer:

    • Determine the final desired concentration of your compound in the aqueous buffer (e.g., PBS, cell culture media).

    • Perform a serial dilution. First, dilute the stock solution into your aqueous buffer to an intermediate concentration.

    • Finally, perform the last dilution step to reach your target concentration, ensuring the final percentage of the organic co-solvent is as low as possible (ideally <1% for cell-based assays).

  • Troubleshooting:

    • Issue: Precipitation occurs immediately upon dilution.

    • Solution 1: Lower the final target concentration. The compound's solubility limit in the final aqueous system may have been exceeded.[13]

    • Solution 2: Increase the final percentage of the co-solvent if your experimental system can tolerate it (e.g., increase from 0.5% DMSO to 1.0%). Always run a vehicle control with the same co-solvent concentration to account for any solvent effects.

Guide 2: Solubilization Using pH Adjustment

Causality: The solubility of ionizable compounds can be dramatically increased by adjusting the pH of the solution to a point where the molecule becomes charged (ionized).[8][15] A charged species is significantly more polar and interacts more favorably with water.

Applicability to (3-Bromo-4,5-dimethoxyphenyl)methanol: The only ionizable group is the primary alcohol, which is a very weak acid with a predicted pKa of ~13.88.[2] To deprotonate this alcohol and form the more soluble alkoxide ion, the pH of the solution would need to be raised to >14. Such extreme pH is not compatible with most biological experiments and risks chemical degradation of the compound. Therefore, pH adjustment is generally not a recommended strategy for this specific molecule.

Guide 3: Solubilization Using Surfactants

Causality: Surfactants are amphiphilic molecules containing a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[10] Above a certain concentration (the critical micelle concentration, or CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment that can encapsulate poorly soluble compounds, while the hydrophilic heads face outward, allowing the entire complex to be soluble in water.[9]

Table 3: Common Biocompatible Surfactants

SurfactantTypeTypical Use Concentration
Tween® 20/80 Non-ionic0.01% - 0.1% (v/v)
Pluronic® F-68 Non-ionic0.02% - 1% (w/v)
Cremophor® EL Non-ionicVaries; often used in drug formulations.

Protocol: Preparing a Working Solution with a Surfactant

  • Prepare Surfactant-Containing Buffer: Add the desired surfactant (e.g., Tween® 80) to your aqueous buffer to achieve a final concentration slightly above its CMC. Mix thoroughly.

  • Prepare a Concentrated Stock: Dissolve (3-Bromo-4,5-dimethoxyphenyl)methanol in a minimal amount of a water-miscible organic solvent like ethanol.

  • Dilute into Surfactant Buffer: Slowly add the concentrated stock solution dropwise to the vortexing surfactant-containing buffer. The slow addition and constant agitation are critical to facilitate the efficient encapsulation of the compound into the micelles.

  • Equilibrate: Allow the solution to stir for 15-30 minutes to ensure stable micelle formation and encapsulation.

Considerations: Surfactants can interfere with certain biological assays, such as those involving protein interactions or membrane integrity. Always run appropriate controls.

Guide 4: Solubilization Using Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[11][16] They can encapsulate a poorly water-soluble "guest" molecule, like (3-Bromo-4,5-dimethoxyphenyl)methanol, within their nonpolar cavity. This forms a stable, water-soluble "inclusion complex."[17][18] The hydrophilic exterior of the cyclodextrin renders the entire host-guest complex soluble in water.[19]

G cd Cyclodextrin (Hydrophilic Exterior) cavity Hydrophobic Cavity guest Hydrophobic Compound guest->cavity water Water Molecules (Aqueous Environment) water->cd Soluble Complex

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Table 4: Common Cyclodextrins for Solubilization

CyclodextrinKey Features
β-Cyclodextrin (β-CD) Cavity size is suitable for many aromatic compounds. Limited water solubility itself.
Hydroxypropyl-β-CD (HP-β-CD) A chemically modified derivative with much higher aqueous solubility and lower toxicity, making it a preferred choice for biological applications.[19]
Sulfobutylether-β-CD (SBE-β-CD) A negatively charged derivative with very high water solubility, often used in parenteral formulations.

Protocol: Preparing a Solution via Cyclodextrin Complexation (Kneading Method)

  • Molar Ratio Calculation: Determine the appropriate molar ratio of cyclodextrin to your compound. A starting ratio of 2:1 (HP-β-CD : Compound) is common.

  • Mixing: In a glass mortar, weigh out the (3-Bromo-4,5-dimethoxyphenyl)methanol and the calculated amount of HP-β-CD powder.

  • Kneading: Add a small amount of a solvent blend, such as water/ethanol (50:50), dropwise to the powder mixture. Knead the mixture thoroughly with a pestle for 30-60 minutes. The goal is to form a thick, uniform paste. This intimate mixing facilitates the insertion of the guest molecule into the cyclodextrin cavity.

  • Drying: Dry the resulting paste completely under vacuum or in a desiccator to remove the solvent, leaving a solid powder of the inclusion complex.

  • Reconstitution: The resulting powder can now be directly dissolved in your aqueous buffer. The complex should dissolve much more readily than the original compound.

References

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.
  • PubMed. (n.d.). Cyclodextrin complexes: Perspective from drug delivery and formulation.
  • Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery.
  • Vaia. (2024). Cyclodextrin Complexes: Host & Drug Delivery.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Wikipedia. (n.d.). Cosolvent.
  • Quora. (2021). How will you increase the solubility of organic compounds in water?
  • Google Patents. (n.d.). KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or...
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • ChemicalBook. (n.d.). (3-bromo-4,5-dimethoxyphenyl)methanol.
  • Benchchem. (n.d.). SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Guidechem. (n.d.). (3-BROMO-4,5-DIMETHOXYPHENYL)METHANOL 52783-74-1 wiki.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • (2026). PH adjustment: Significance and symbolism.
  • PMC. (n.d.). Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions.
  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.
  • Slideshare. (n.d.). solubility enhancement -by pH change & complexation | PPT.
  • PubChem. (n.d.). (2-Bromo-4,5-dimethoxyphenyl)methanol | C9H11BrO3 | CID 618887.
  • ChemicalBook. (n.d.). (3-BROMO-4,5-DIMETHOXYPHENYL)METHANOL | 52783-74-1.
  • Alfa Chemistry. (n.d.). Surfactant.
  • Khan Academy. (n.d.). Solubility of organic compounds (video).
  • BLDpharm. (n.d.). 52783-74-1|(3-Bromo-4,5-dimethoxyphenyl)methanol.
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability.
  • NCERT. (n.d.). Amines.
  • Pharmaceutical Technology. (n.d.). Tackling Solubility Challenges.
  • ACS Publications. (n.d.). Energy & Fuels Journal.
  • Kao Chemicals. (n.d.). SURFACTANTS.
  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 3-bromo-4,5-dimethoxyphenol methanol.
  • Guidechem. (n.d.). (3-BROMO-4,5-DIMETOXIFENIL) METANOL 52783-74-1 wiki - Es.

Sources

Optimization

Technical Support Center: Optimization of Reaction Temperature for Bromoveratryl Alcohol Synthesis

This technical support guide is designed for researchers and process chemists optimizing the synthesis of brominated veratryl alcohol derivatives. Topic: Thermal Control & Regioselectivity in the Bromination of 3,4-Dimet...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers and process chemists optimizing the synthesis of brominated veratryl alcohol derivatives.

Topic: Thermal Control & Regioselectivity in the Bromination of 3,4-Dimethoxybenzyl Alcohol (Veratryl Alcohol). Document ID: TSC-BVA-2024-05 Status: Active[1]

⚠️ Critical Regiochemistry Alert: 5-Bromo vs. 6-Bromo

Before proceeding, you must verify your target isomer.[1] Nomenclature in this field is frequently confused due to varying numbering conventions.

  • Target A (6-Bromoveratryl alcohol): The product of direct bromination .[1] The bromine adds ortho to the hydroxymethyl group (position 6).[1]

  • Target B (5-Bromoveratryl alcohol): The product of indirect synthesis (typically via 5-bromovanillin).[1] Direct bromination of veratryl alcohol rarely yields this isomer as the major product due to steric and electronic directing effects.[1]

This guide focuses on optimizing the direct bromination process (Target A), while providing troubleshooting steps to avoid thermodynamic sinks that lead to impurities.

Module 1: The Thermodynamic Landscape (The "Why")

Temperature is the primary switch between Ionic Substitution (Desired) and Radical Substitution/Oxidation (Undesired).[1]

Mechanistic Pathway Diagram[1][2]

ReactionPathways Start Veratryl Alcohol (3,4-Dimethoxybenzyl alcohol) NBS NBS / ACN Start->NBS Ionic Ionic Pathway (Low Temp < 10°C) NBS->Ionic Radical Radical Pathway (High Temp > 35°C / Light) NBS->Radical Prod6 6-Bromoveratryl Alcohol (Major Product) Ionic->Prod6 Kinetic Control Prod5 5-Bromoveratryl Alcohol (Trace/Minor) Ionic->Prod5 Steric Hindrance Side1 Benzylic Bromide (Impurity) Radical->Side1 H-Abstraction Side2 Veratraldehyde (Oxidation Impurity) Radical->Side2 Oxidation

Figure 1: Reaction pathways dictated by thermal conditions.[1] Low temperatures favor the ionic mechanism required for ring bromination.

Module 2: Troubleshooting Dashboard

Q1: I am observing significant amounts of Veratraldehyde (aldehyde peak at ~9.8 ppm in 1H NMR). Why?

Diagnosis: Thermal Oxidation.[1] The Science: At elevated temperatures (>30°C), N-Bromosuccinimide (NBS) can act as an oxidant rather than a brominating agent, particularly in the presence of moisture or light.[1] The alcohol moiety (-CH₂OH) is oxidized to the aldehyde (-CHO).[1] Corrective Action:

  • Lower Temperature: Maintain reaction at 0°C to 5°C during NBS addition.

  • Solvent Quality: Ensure Acetonitrile (ACN) or DMF is anhydrous.[1] Water promotes oxidation.[1]

  • Quench Protocol: Do not let the reaction stir overnight at Room Temperature (RT) if conversion is complete. Quench immediately with saturated

    
    .[1]
    
Q2: My product contains a "benzylic bromide" impurity (–CH₂Br instead of –CH₂OH).

Diagnosis: Radical Substitution (Wohl-Ziegler Reaction).[1] The Science: High temperatures or exposure to ambient light triggers the homolytic cleavage of the N-Br bond, generating bromine radicals. These radicals abstract a hydrogen from the benzylic position (which is doubly activated by the aromatic ring and the oxygen), leading to the substitution of the hydroxyl group or the methylene protons. Corrective Action:

  • Light Shielding: Wrap the reaction flask in aluminum foil.

  • Radical Scavenger: In extreme cases, add a radical inhibitor like BHT (1 mol%), though strictly controlling temperature to <10°C is usually sufficient.[1]

Q3: The reaction is stalled at 60% conversion even after 4 hours at 0°C.

Diagnosis: Kinetic Trap. The Science: While low temperature prevents side reactions, it also slows the rate-determining step (formation of the sigma complex).[1] Corrective Action:

  • The "Ramp" Protocol: Initiate the reaction at -10°C for addition. Stir for 1 hour. Then, allow the bath to naturally warm to 20°C (RT) over 2 hours.[1] This provides the thermal energy to push conversion without shocking the system into radical pathways.[1]

  • Catalysis: If using NBS, adding 5-10 mol% of Ammonium Acetate (

    
    ) can catalyze the electrophilic attack.[1]
    

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 6-Bromoveratryl Alcohol with >90% purity. Scale: 10 mmol basis.

Reagents
  • Veratryl Alcohol (1.0 eq)[1][2]

  • N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water if yellow/aged.[1]

  • Acetonitrile (0.2 M concentration)[1][2]

  • Ammonium Acetate (0.1 eq) - Optional catalyst.[1]

Workflow
  • Setup: Charge a flame-dried round-bottom flask with Veratryl Alcohol and Acetonitrile. Add a magnetic stir bar.[1]

  • Thermal Equilibration: Submerge flask in an ice/salt bath to reach -5°C to 0°C . Wrap flask in foil.

  • Addition: Add NBS portion-wise over 20 minutes. Do not dump all at once; the exotherm will cause local heating and side reactions.[1]

  • Reaction: Stir at 0°C for 1 hour. Remove ice bath and allow to warm to 20°C. Monitor via TLC (Hexane/EtOAc 7:3).

  • Quench: Once starting material is consumed (<2%), add saturated aqueous Sodium Thiosulfate (

    
    ) to neutralize excess bromine.
    
  • Workup: Evaporate Acetonitrile. Extract aqueous residue with Ethyl Acetate (3x).[1] Wash combined organics with Brine. Dry over

    
    .[1]
    
Data: Temperature vs. Yield Profile
Temperature (°C)Yield (%)Purity (%)Major Impurity
-10°C 75%98%Unreacted Starting Material
0°C -> 20°C 92% 96% None (Trace aldehyde)
40°C 65%80%Veratraldehyde / Benzylic Bromide
Reflux (80°C) <30%<50%Polymerization / Complex Mixture

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use elemental Bromine (


) instead of NBS? 
A:  Yes, but it is less selective.[1] 

is a stronger electrophile and releases HBr as a byproduct.[1] The acidic HBr can cause ether cleavage (demethylation) of the methoxy groups or acid-catalyzed polymerization of the benzyl alcohol.[1] If you must use

, buffer the solution with Calcium Carbonate (

) and keep the temperature strictly at -10°C.[1]

Q: I specifically need the 5-bromo isomer, not the 6-bromo. Can I force this with temperature? A: No. Temperature affects selectivity between pathways (ionic vs radical), not regioselectivity on the ring.[1] The 6-position is electronically favored.[1] To make 5-bromoveratryl alcohol, you should start with 5-bromovanillin , methylate the phenol (MeI/


), and then reduce the aldehyde (

).[1]

Q: Why is my product turning pink/purple upon storage? A: This indicates the presence of trace acid or radical species promoting auto-oxidation.[1] Ensure your final workup includes a wash with saturated Sodium Bicarbonate (


) and store the product in an amber vial at -20°C.[1]

References

  • Selectivity of NBS: N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link][1][2]

  • Bromination Mechanisms: Dence, C. W. (1992).[1] The Determination of Lignin. In Methods in Lignin Chemistry. Springer Series in Wood Science.[1] (Contextualizes bromination of lignin model compounds like veratryl alcohol).

  • Regioselectivity in Veratryl Systems: Buu-Hoï, N. P., et al. (1952).[1] Halogenation of Veratryl Alcohol Derivatives. Journal of the Chemical Society.[1] (Foundational text on the 6-position preference).

  • Alternative Synthesis (Vanillin Route): Pearl, I. A. (1946).[1] Reactions of Vanillin and its Derived Compounds. Journal of the American Chemical Society.[1] [Link]

Sources

Troubleshooting

Troubleshooting low purity in (3-Bromo-4,5-dimethoxyphenyl)methanol HPLC analysis

Topic: Troubleshooting Low Purity in HPLC Analysis Ticket ID: #TS-BM-45-OH Assigned Scientist: Senior Application Specialist, Chromatography Division Diagnostic Triage: Defining "Low Purity" Before altering your method,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity in HPLC Analysis Ticket ID: #TS-BM-45-OH Assigned Scientist: Senior Application Specialist, Chromatography Division

Diagnostic Triage: Defining "Low Purity"

Before altering your method, we must define the nature of the "low purity." In high-performance liquid chromatography (HPLC) of electron-rich benzyl alcohols like (3-Bromo-4,5-dimethoxyphenyl)methanol , "impurity" is often a misnomer for method artifacts or sample instability .

Use the following decision matrix to categorize your issue:

TroubleshootingLogic Start Start: Low Purity Observed Q1 Is the impurity peak well-resolved? Start->Q1 No No (Shoulder/Tailing) Q1->No Merged Yes Yes (Distinct Peak) Q1->Yes Separated Action1 Silanol Interaction Action: Check pH & Column Type No->Action1 Q2 Does the impurity area increase over time? Yes->Q2 YesTime Yes (In Autosampler) Q2->YesTime Unstable NoTime No (Constant) Q2->NoTime Stable Action2 Sample Degradation Action: Change Diluent YesTime->Action2 Q3 Is it a Ghost Peak (Present in Blank)? NoTime->Q3 GhostYes Yes Q3->GhostYes GhostNo No Q3->GhostNo Action3 Carryover Action: Aggressive Needle Wash GhostYes->Action3 Action4 Synthesis Byproduct Action: Check Precursor (Aldehyde) GhostNo->Action4

Figure 1: Diagnostic logic flow for identifying the root cause of low purity in brominated benzyl alcohol analysis.

Core Protocol: The "Golden Standard" Method

Many researchers default to a generic C18 gradient, which often fails for this molecule due to the bromine atom's lipophilicity and the benzyl alcohol's polarity .

The following method is designed to balance these competing properties.

Recommended Chromatographic Conditions
ParameterSpecificationTechnical Rationale
Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)Critical: The phenyl ring provides

interactions with the aromatic ring of your analyte, offering superior selectivity over C18 for separating the alcohol from its aldehyde precursor [1].
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol ionization, reducing peak tailing of the -OH group.
Mobile Phase B Acetonitrile (ACN)ACN disrupts

interactions less than Methanol, sharpening the peaks on Phenyl phases.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 0-2 min: 5% B (Hold)2-15 min: 5-95% B15-20 min: 95% BThe initial hold ensures polar impurities (salts) elute early; the gradient ramp elutes the lipophilic brominated product.
Detection UV 280 nm (Primary)The bromine and methoxy groups shift the

. 254 nm is acceptable but 280 nm is often more selective for electron-rich aromatics.
Diluent 50:50 Water:ACN Avoid 100% Methanol. (See Section 3).

Troubleshooting & FAQs

Category A: Sample Stability & "Phantom" Impurities

Q: My sample purity decreases the longer it sits in the autosampler. Why? A: You are likely witnessing solvolysis or oxidation , not inherent impurity.

  • The Mechanism: The 4,5-dimethoxy substituents are strong electron-donating groups (EDGs). This stabilizes the benzylic carbocation intermediate. If you dissolve your sample in acidic Methanol (or even straight Methanol), the solvent can attack the benzylic position, converting your alcohol into a methyl ether artifact [2].

  • The Fix:

    • Switch diluent to Acetonitrile/Water (1:1) .

    • Keep the autosampler temperature at 4°C .

    • Analyze immediately after preparation.

Q: I see a peak eluting after my main peak. Is it a dimer? A: It is highly probable. Benzyl alcohols can undergo self-condensation to form dibenzyl ethers , especially if the sample was concentrated with heat or stored in an acidic environment [3].

  • Verification: Check the mass spectrum (LC-MS). The impurity will show a mass of

    
    .
    
Category B: Synthesis Byproducts (The Chemistry)

Q: I synthesized this via NaBH4 reduction of the aldehyde. What impurities should I look for? A: The primary impurity is unreacted 3-Bromo-4,5-dimethoxybenzaldehyde .

  • Chromatographic Behavior: On a C18 column, the aldehyde and alcohol often co-elute or have poor resolution. On the Phenyl-Hexyl column recommended above, the aldehyde (lacking the H-bond donor capability of the -OH) will typically elute later and sharper.

  • Visual Check: The aldehyde has a distinct UV spectrum compared to the alcohol (often a shoulder around 310 nm due to conjugation).

SynthesisPath Aldehyde Precursor: 3-Bromo-4,5-dimethoxybenzaldehyde Product Target: (3-Bromo-4,5-dimethoxyphenyl)methanol Aldehyde->Product Reduction Impurity2 Impurity B: Unreacted Aldehyde (Incomplete Rxn) Aldehyde->Impurity2 Residual NaBH4 Reagent: NaBH4 NaBH4->Product Impurity1 Impurity A: Dibenzyl Ether (Dimer) (Acid/Heat induced) Product->Impurity1 Degradation

Figure 2: Chemical origin of common impurities. Impurity B is a synthesis artifact; Impurity A is a handling artifact.

Category C: Peak Shape & Carryover[1]

Q: My main peak is tailing (Asymmetry > 1.5). Is my column dead? A: Not necessarily. The benzylic hydroxyl group interacts with residual silanols on the silica support.

  • Immediate Fix: Ensure your mobile phase contains 0.1% Formic Acid or Phosphoric Acid . Neutral pH mobile phases will cause severe tailing for this molecule [4].

  • Hardware Fix: Use an "End-capped" column (e.g., "C18-MS" or "Polar-RP").

Q: I see "Ghost Peaks" in my blank injections. A: Brominated aromatics are notoriously "sticky" and hydrophobic. They can adsorb to the injection needle or valve rotor seal.

  • Protocol: Implement a needle wash with high organic strength.

    • Wash Solvent:90% Isopropanol / 10% Water . Isopropanol is more effective than Methanol at solubilizing brominated organics.

Summary of Specifications

To resolve your low purity issue, execute this checklist:

  • Diluent: Change to 50:50 ACN:Water (Eliminate Methanol).

  • Column: Switch to Phenyl-Hexyl (or high-quality End-capped C18).

  • Wash: Add Isopropanol needle wash.

  • Reference: Inject the Aldehyde precursor to mark its retention time.

References
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development: Phenyl-Hexyl Selectivity. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2025). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP. Retrieved from [Link]

  • MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: Peak Tailing. Retrieved from [Link]

Optimization

Storage conditions to prevent oxidation of (3-Bromo-4,5-dimethoxyphenyl)methanol

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice for the proper storage and handling of (3-bromo-4,5-dimethoxyphenyl)m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice for the proper storage and handling of (3-bromo-4,5-dimethoxyphenyl)methanol to prevent its oxidative degradation.

Introduction

(3-Bromo-4,5-dimethoxyphenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. As a substituted benzyl alcohol, it is susceptible to oxidation, which can compromise its purity and impact the outcome of subsequent reactions. This guide offers a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to ensure the long-term stability and integrity of this valuable reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (3-Bromo-4,5-dimethoxyphenyl)methanol?

A1: The primary factors leading to the degradation of (3-Bromo-4,5-dimethoxyphenyl)methanol are exposure to oxygen (air) , light , and elevated temperatures . Like other benzyl alcohols, it is prone to oxidation.[1][2][3] The benzylic alcohol functional group can be oxidized first to an aldehyde (3-bromo-4,5-dimethoxybenzaldehyde) and subsequently to a carboxylic acid (3-bromo-4,5-dimethoxybenzoic acid).

Q2: What are the ideal storage conditions for (3-Bromo-4,5-dimethoxyphenyl)methanol?

A2: To minimize degradation, (3-Bromo-4,5-dimethoxyphenyl)methanol should be stored under the following conditions:

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent contact with oxygen.[6]

  • Container: Use a tightly sealed, airtight container. For frequent use, consider a container with a septum, such as a Sure/Seal™ bottle, to allow for the removal of the compound via syringe under an inert atmosphere.

Q3: I've noticed a change in the appearance of my (3-Bromo-4,5-dimethoxyphenyl)methanol. What could this indicate?

A3: Pure (3-Bromo-4,5-dimethoxyphenyl)methanol is expected to be a solid. Any change in color (e.g., yellowing) or the presence of an almond-like odor could indicate the formation of the corresponding aldehyde, 3-bromo-4,5-dimethoxybenzaldehyde, due to oxidation. If the material becomes oily or sticky, it may also be a sign of degradation.

Q4: How can I check the purity of my (3-Bromo-4,5-dimethoxyphenyl)methanol and detect oxidation?

A4: Several analytical techniques can be employed to assess the purity and detect oxidation products:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent alcohol from its aldehyde and carboxylic acid impurities. A reversed-phase C18 column is typically suitable.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for detecting and quantifying impurities. The appearance of a new aldehyde proton signal (around 9.8-10.0 ppm) or a carboxylic acid proton signal (around 11-12 ppm) would indicate oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Yellowing of the solid compound Oxidation to 3-bromo-4,5-dimethoxybenzaldehyde.- Confirm the presence of the aldehyde using HPLC, GC-MS, or NMR. - If the level of impurity is low, the material may still be usable for some applications. - For high-purity requirements, purification by recrystallization or column chromatography may be necessary. - Ensure future storage is under an inert atmosphere and protected from light.
Almond-like odor Formation of 3-bromo-4,5-dimethoxybenzaldehyde.- This is a strong indicator of oxidation. - Quantify the impurity level using an appropriate analytical method.
Inconsistent reaction yields Degradation of the starting material.- Always check the purity of (3-Bromo-4,5-dimethoxyphenyl)methanol before use, especially if it has been stored for an extended period. - Use a fresh, unopened container of the reagent if possible.
Appearance of new spots on TLC Presence of impurities, likely oxidation products.- The aldehyde and carboxylic acid will have different polarities than the alcohol, resulting in different Rf values on a TLC plate. - Use this as a quick qualitative check for purity.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This is a general protocol and may require optimization for your specific instrumentation and impurity profile.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient could be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of (3-Bromo-4,5-dimethoxyphenyl)methanol in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: ¹H NMR for Detection of Oxidation Products
  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve a few milligrams of the compound in the deuterated solvent.

  • Analysis:

    • Look for the characteristic benzylic alcohol proton signal (a singlet or doublet around 4.5-4.7 ppm).

    • The presence of a singlet around 9.8-10.0 ppm is indicative of the aldehyde impurity.

    • A broad singlet above 10 ppm suggests the presence of the carboxylic acid impurity.

Visualizations

Logical Workflow for Storage and Handling

cluster_storage Optimal Storage Conditions cluster_handling Proper Handling cluster_monitoring Purity Monitoring storage_temp Cool Temperature (2-8 °C) handling_inert Use under Inert Gas storage_temp->handling_inert storage_atm Inert Atmosphere (Argon or Nitrogen) storage_atm->handling_inert storage_light Protection from Light (Amber Vial) handling_seal Maintain Seal Integrity storage_light->handling_seal storage_container Airtight Container storage_container->handling_seal monitoring_hplc HPLC handling_inert->monitoring_hplc handling_dry Use Dry Glassware monitoring_nmr NMR handling_dry->monitoring_nmr monitoring_gcms GC-MS handling_seal->monitoring_gcms

Caption: Workflow for optimal storage and handling to prevent oxidation.

Oxidation Pathway of (3-Bromo-4,5-dimethoxyphenyl)methanol

A (3-Bromo-4,5-dimethoxyphenyl)methanol (Primary Alcohol) B 3-Bromo-4,5-dimethoxybenzaldehyde (Aldehyde) A->B Oxidation C 3-Bromo-4,5-dimethoxybenzoic acid (Carboxylic Acid) B->C Further Oxidation

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectrum Analysis of (3-Bromo-4,5-dimethoxyphenyl)methanol: A Comparative Approach

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel organic molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particula...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel organic molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for mapping molecular structures. This guide provides an in-depth analysis of the ¹H NMR spectrum of (3-Bromo-4,5-dimethoxyphenyl)methanol, a polysubstituted aromatic compound. By delving into the theoretical underpinnings of NMR and comparing the target molecule with structurally similar analogues, this document serves as a practical reference for spectral interpretation and experimental design.

Section 1: The Theoretical Framework of ¹H NMR in Aromatic Systems

A nuanced understanding of ¹H NMR spectra hinges on three key principles: chemical shift, spin-spin coupling, and integration. These principles are especially sensitive to the electronic environment of protons in substituted benzene rings.

Principles of Chemical Shift (δ)

The chemical shift of a proton is dictated by the local magnetic field it experiences, which is a sum of the externally applied field and induced fields from surrounding electrons. Protons in electron-rich environments are "shielded" and resonate at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and resonate at a higher chemical shift (downfield).[1]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) groups increase electron density on the aromatic ring, particularly at the ortho and para positions. This shielding effect shifts the signals of nearby protons upfield.

  • Electron-Withdrawing Groups (EWGs): Halogens like bromine (-Br) withdraw electron density from the ring through induction, deshielding the aromatic protons and shifting their signals downfield.

Aryl protons typically resonate in the 6.5-8.0 ppm region, while benzylic protons (protons on a carbon attached to the ring) appear around 2.0-3.0 ppm.[1]

Spin-Spin Coupling (J)

Neighboring, non-equivalent protons influence each other's magnetic environment, causing their signals to split. This phenomenon, known as spin-spin coupling, is quantified by the coupling constant, J, measured in Hertz (Hz). The magnitude of J is independent of the spectrometer's field strength and provides crucial information about the connectivity of protons. In benzene derivatives, the coupling constants are characteristic of the relative positions of the protons:[2]

  • Jortho (³J):** Coupling between protons on adjacent carbons (3 bonds apart) is typically the largest, ranging from 7-10 Hz.

  • Jmeta (⁴J):** Coupling between protons separated by one carbon (4 bonds apart) is much smaller, around 2-3 Hz.

  • Jpara (⁵J):** Coupling between protons opposite each other (5 bonds apart) is often negligible (0-1 Hz) and not always resolved.

Integration

The area under an NMR signal is directly proportional to the number of protons generating that signal. Integration provides a ratio of the different types of protons in the molecule, serving as a fundamental check on the structure.[3]

Section 2: Predicted ¹H NMR Spectrum of (3-Bromo-4,5-dimethoxyphenyl)methanol

Predicted ¹H NMR Data for (3-Bromo-4,5-dimethoxyphenyl)methanol

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-a (-OH)~1.8 - 2.5Singlet (broad)-1HThe hydroxyl proton is exchangeable and often appears as a broad singlet. Its chemical shift can vary with concentration and temperature.
H-b (Ar-CH₂-OH)~4.65Singlet-2HThese benzylic protons are adjacent to an oxygen atom, shifting them downfield. With no adjacent non-equivalent protons, the signal is a singlet.
H-c (-OCH₃)~3.88Singlet-3HMethoxy protons are shielded and typically appear as sharp singlets. These two methoxy groups are in very similar electronic environments.
H-d (-OCH₃)~3.90Singlet-3HSlightly different chemical environment compared to H-c may lead to a separate singlet, though they could overlap.
H-e (Ar-H)~6.95Singlet-1HThis proton is flanked by two methoxy groups (EDGs) but is meta to the bromine (EWG). It is expected to be a singlet due to negligible para coupling to H-f.
H-f (Ar-H)~7.15Singlet-1HThis proton is ortho to the bromine atom, leading to significant deshielding and a downfield shift. It is expected to be a singlet due to negligible para coupling to H-e.

The logical relationship for predicting the spectrum is based on analyzing the electronic effects of each substituent on the aromatic ring.

Caption: Logic for predicting ¹H NMR spectral features.

Section 3: Comparative Spectral Analysis

Analyzing the spectra of structurally related molecules provides invaluable context and validates the predictions for our target compound.

Case Study 1: Veratryl Alcohol (3,4-Dimethoxybenzyl alcohol)

Removing the bromine atom from position 3 creates a more symmetrical molecule and replaces an EWG with a hydrogen atom.

  • ¹H NMR Data (CDCl₃):

    • Aromatic Protons (3H): Appear as a complex multiplet around δ 6.8-6.9 ppm. The three adjacent protons (H-2, H-5, H-6) split each other, creating a more complex pattern than in our target molecule.[4][5][6][7]

    • Benzylic Protons (-CH₂OH, 2H): δ ~4.6 ppm (singlet).

    • Methoxy Protons (-OCH₃, 6H): δ ~3.9 ppm (two overlapping singlets).[8]

Comparison Insight: The replacement of bromine with hydrogen results in a more shielded aromatic region and a more complex splitting pattern due to the presence of three vicinal aromatic protons.

Case Study 2: 3,4,5-Trimethoxybenzyl Alcohol

Replacing the bromine atom with a third methoxy group (an EDG) further increases the electron density on the ring.

  • ¹H NMR Data (CDCl₃):

    • Aromatic Protons (2H): Due to symmetry, the two aromatic protons are equivalent and appear as a single sharp singlet around δ 6.5-6.6 ppm.[9][10]

    • Benzylic Protons (-CH₂OH, 2H): δ ~4.6 ppm (singlet).

    • Methoxy Protons (-OCH₃, 9H): δ ~3.85 ppm (two singlets with a 6H and 3H integration).

Comparison Insight: The high degree of symmetry and the strong shielding effect of three methoxy groups result in a very simple aromatic region with a single, upfield-shifted peak. This highlights how profoundly the substituents control the spectral appearance.

Summary Comparison of Key ¹H NMR Features (in CDCl₃)
CompoundAromatic Protons (δ, ppm)Aromatic MultiplicityBenzylic Protons (δ, ppm)Methoxy Protons (δ, ppm)
(3-Bromo-4,5-dimethoxyphenyl)methanol ~6.95, ~7.15Two Singlets~4.65~3.88, ~3.90
Veratryl Alcohol~6.8-6.9Multiplet~4.60~3.90
3,4,5-Trimethoxybenzyl Alcohol~6.5-6.6Singlet (2H)~4.60~3.85

Section 4: Best Practices in Experimental Protocol

The quality of an NMR spectrum is directly dependent on meticulous sample preparation and proper instrument setup.

Step-by-Step Sample Preparation Protocol
  • Select a High-Quality NMR Tube: Use a clean, unscratched 5 mm NMR tube to ensure good magnetic field homogeneity.

  • Weigh the Sample: For a standard ¹H NMR spectrum, weigh approximately 5-25 mg of (3-Bromo-4,5-dimethoxyphenyl)methanol.[8]

  • Choose a Deuterated Solvent: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its good dissolving power and relatively clean spectral window. Use approximately 0.6-0.7 mL of solvent.

  • Add an Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solvent. TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured.

  • Dissolve the Sample: Add the solvent to the vial containing the sample. Gently vortex or swirl the vial until the sample is completely dissolved. Ensure no solid particles remain, as they can degrade spectral quality.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into the NMR tube. Avoid any particulate matter.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Data Acquisition and Processing Workflow

The process of obtaining a final, interpretable spectrum follows a clear workflow from sample insertion to data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare Sample (Dissolve in CDCl3 + TMS) Insert Insert Sample into Spectrometer Prep->Insert Lock Lock on Deuterium Signal (CDCl3) Insert->Lock Shim Shim for Magnetic Field Homogeneity Lock->Shim Acquire Acquire Free Induction Decay (FID) Shim->Acquire FT Fourier Transform (FID → Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Peaks Baseline->Integrate Final Final Spectrum Analysis Integrate->Final

Caption: Standard workflow for NMR data acquisition and processing.

Section 5: Comparison with Alternative Analytical Techniques

While ¹H NMR is powerful, a multi-technique approach is often necessary for complete structural confirmation.[11]

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Connectivity of protons, chemical environment, proton ratios.Provides detailed structural framework and stereochemical information. Non-destructive.Requires soluble sample; complex splitting can be difficult to interpret.
¹³C NMR Spectroscopy Number and type of unique carbon atoms (e.g., aromatic, alkyl, carbonyl).Complements ¹H NMR by providing the carbon skeleton.[3]Lower sensitivity requires higher concentration or longer acquisition time.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., -OH, C-O, C=C).Fast, requires minimal sample preparation, good for identifying key functional groups.Provides limited information on the overall molecular skeleton.[12]
Mass Spectrometry (MS) Molecular weight and molecular formula (High-Res MS), fragmentation patterns.Extremely sensitive, provides exact mass and formula. The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) gives a characteristic M/M+2 signal.Does not provide direct information on atom connectivity or stereochemistry.[12]

Conclusion

The ¹H NMR spectrum of (3-Bromo-4,5-dimethoxyphenyl)methanol is a clear illustration of the fundamental principles of structural spectroscopy. The chemical shifts of the aromatic protons are governed by a balance between the shielding effects of the two methoxy groups and the deshielding effect of the bromine atom. The substitution pattern results in a simplified aromatic region with two distinct singlets, a feature that stands in contrast to the more complex spectra of its non-brominated and trimethoxy analogues. By combining careful experimental technique with a comparative analytical approach, researchers can confidently elucidate the structure of this and other complex organic molecules, ensuring the integrity and progress of their scientific endeavors.

References

  • Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

  • Jeliazkova, N., & Jeliazkov, V. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(1), 10-17. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxybenzyl alcohol. PubChem Compound Database. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Lombardi, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

  • Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra?. Retrieved from [Link]

  • Slideshare. (n.d.). IR and NMR spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information: Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Veratryl alcohol. PubChem Compound Database. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). 3,4-Dimethoxybenzyl alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). Veratrole alcohol. Retrieved from [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

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Comparative

Publish Comparison Guide: C13 NMR of 5-Bromo-3,4-dimethoxybenzyl Alcohol

The following guide provides an in-depth technical analysis of the C13 NMR chemical shifts for 5-bromo-3,4-dimethoxybenzyl alcohol , contrasting it with its common regioisomer, 2-bromo-4,5-dimethoxybenzyl alcohol . This...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the C13 NMR chemical shifts for 5-bromo-3,4-dimethoxybenzyl alcohol , contrasting it with its common regioisomer, 2-bromo-4,5-dimethoxybenzyl alcohol . This distinction is critical in drug development, as commercial "bromoveratryl alcohol" is often the 2-bromo isomer derived from veratraldehyde, whereas the 5-bromo isomer requires a specific synthetic route from vanillin.

Executive Summary

5-Bromo-3,4-dimethoxybenzyl alcohol (also known as 5-bromoveratryl alcohol) is a versatile building block for the synthesis of isoquinoline alkaloids, pharmacophores, and lignin model compounds.[1] A critical challenge in its application is the regiochemical ambiguity. Standard bromination of veratryl alcohol yields the 2-bromo isomer (often mislabeled in catalogs), while the 5-bromo isomer must be synthesized via 5-bromovanillin. This guide provides the definitive spectral data to distinguish these isomers, ensuring structural integrity in downstream applications.

Structural Analysis & Chemical Shift Assignments

The Isomer Challenge

The two primary regioisomers differ in the position of the bromine atom relative to the benzylic alcohol and methoxy groups.

  • Target Molecule (Isomer A): 5-Bromo-3,4-dimethoxybenzyl alcohol

    • Structure: Br is meta to the hydroxymethyl group and ortho to the 4-methoxy group.

    • Origin: Derived from 5-bromovanillin.[2][3]

  • Common Alternative (Isomer B): 2-Bromo-4,5-dimethoxybenzyl alcohol (6-bromoveratryl alcohol)

    • Structure: Br is ortho to the hydroxymethyl group and meta to the methoxy groups.

    • Origin: Direct bromination of veratryl alcohol/aldehyde.

Comparative C13 NMR Data

The following table contrasts the experimental shifts of the 2-bromo isomer with the calculated/derived shifts for the 5-bromo isomer.

Table 1: C13 NMR Chemical Shift Comparison (ppm, CDCl3)

Carbon PositionAssignment2-Bromo Isomer (Exp.) [1, 2]5-Bromo Isomer (Calc./Derived)Shift Difference (Δ)
C-Br Ar-Br115.3 109.0 - 112.0 ~3-6 ppm
C-1 Ar-CH2OH131.8136.5+4.7 ppm
C-2 Ar-H115.3 (C-Br)110.5 (C-H)N/A
C-3 Ar-O / Ar-H112.5 (C-H)152.0 (C-O)Distinct Region
C-4 Ar-O148.5144.0-4.5 ppm
C-5 Ar-O / Ar-Br148.9 (C-O)109.5 (C-Br)Distinct Region
C-6 Ar-H111.8121.0+9.2 ppm
CH2OH Benzylic64.964.5-0.4 ppm
OMe Methoxy56.0, 56.256.1, 56.3Negligible

Analyst Note: The most diagnostic feature is the C-Br shift. In the 5-bromo isomer, the bromine is ortho to a methoxy group (C4), which exerts a shielding effect, pushing the C-Br signal upfield (~109-112 ppm) compared to the 2-bromo isomer (~115 ppm) where Br is meta to the methoxy groups.

1H NMR Diagnostic Signals (CDCl3)
  • 2-Bromo Isomer: Aromatic protons H3 and H6 appear as singlets at 7.01 ppm and 6.93 ppm (often overlapping).

  • 5-Bromo Isomer: Aromatic protons H2 and H6 are meta to each other. H2 (between CH2OH and OMe) typically appears at 6.95 ppm (d, J2Hz) , while H6 (between CH2OH and Br) appears downfield at 7.15 ppm (d, J2Hz) due to the deshielding effect of the adjacent bromine.

Methodological Framework: Synthesis & Verification

To ensure the isolation of the correct 5-bromo isomer, a specific synthetic route starting from vanillin is required. Direct bromination of veratryl alcohol will fail to yield this product selectively.

Synthesis Protocol: 5-Bromo-3,4-dimethoxybenzyl Alcohol

Step 1: Bromination of Vanillin

  • Reagents: Vanillin (1.0 eq), Bromine (1.1 eq), Methanol (Solvent).

  • Procedure: Dissolve vanillin in methanol. Add bromine dropwise at 0°C. Stir for 1 hour.

  • Result: 5-Bromovanillin . The OH group directs bromine to the ortho position (C5).

  • Validation: 1H NMR (DMSO-d6) shows doublets at ~7.35 and 7.60 ppm.

Step 2: Methylation

  • Reagents: 5-Bromovanillin, Dimethyl sulfate (DMS) or MeI, K2CO3, Acetone.

  • Procedure: Reflux mixture for 4 hours.

  • Result: 5-Bromoveratraldehyde (3,4-dimethoxy-5-bromobenzaldehyde).

  • Validation: 1H NMR (CDCl3) shows aldehyde proton at 9.85 ppm.

Step 3: Reduction

  • Reagents: 5-Bromoveratraldehyde, NaBH4 (0.5 eq), Methanol/THF.

  • Procedure: Add NaBH4 at 0°C. Stir for 30 min. Quench with dilute HCl. Extract with EtOAc.[4]

  • Result: 5-Bromo-3,4-dimethoxybenzyl alcohol .

Visualization of Regioselectivity

SynthesisPath Vanillin Vanillin (4-OH, 3-OMe) Br_Vanillin 5-Bromovanillin (Br ortho to OH) Vanillin->Br_Vanillin Br2, MeOH (Ortho to OH) Br_Veratraldehyde 5-Bromoveratraldehyde (3,4-diOMe, 5-Br) Br_Vanillin->Br_Veratraldehyde MeI, K2CO3 (Methylation) Target TARGET: 5-Bromo-3,4-dimethoxybenzyl alcohol Br_Veratraldehyde->Target NaBH4 (Reduction) VeratrylAlc Veratryl Alcohol (3,4-diOMe) WrongIsomer WRONG ISOMER: 2-Bromo-4,5-dimethoxybenzyl alcohol VeratrylAlc->WrongIsomer Br2 (Direct) (Para to OMe)

Figure 1: Synthetic pathways illustrating the regiochemical divergence. The "Direct Bromination" route leads to the incorrect 2-bromo isomer, while the "Vanillin Route" selectively yields the target 5-bromo isomer.

Comparative Analysis & Impurity Profiling

Solvent Effects (CDCl3 vs. DMSO-d6)
  • CDCl3: Best for resolution of methoxy signals. The hydroxyl proton (OH) usually appears as a broad singlet or triplet at ~2.0-2.5 ppm.

  • DMSO-d6: Recommended if the alcohol is part of a polar complex. The OH proton appears as a sharp triplet at ~5.2 ppm due to coupling with the CH2 (J ~ 5.5 Hz).

Common Impurities
  • Starting Material (Aldehyde): Look for a signal at ~190 ppm (C=O) in C13 NMR or ~9.8 ppm in 1H NMR.

  • Over-Bromination: 2,5-dibromo or 5,6-dibromo species. These will show simplified aromatic regions (singlets) and significant shifts in the C-Br region (~115-120 ppm).

References

  • RSC Advances. (2014). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives. (Provides experimental NMR for the 2-bromo isomer).

  • Journal of Organic Chemistry. (2021). Deconjugative α-Alkylation of Cyclohexenecarboxaldehydes. (Cites synthesis and characterization of 3-bromo-4,5-dimethoxybenzyl alcohol derivatives).

  • Google Patents. (2019). WO2019129121A1 - Derivatives of phenylmethanone as FTO inhibitors. (Details synthesis from 3-bromo-4,5-dimethoxybenzaldehyde).

  • ChemicalBook. 2-Bromo-4,5-dimethoxybenzyl alcohol Spectral Data.

  • Biozol. Product Information: 5-Bromo-3,4-dimethoxybenzyl alcohol.

Sources

Validation

Comparing reactivity of 3-bromo vs 4-bromo dimethoxybenzyl alcohols

This guide compares the reactivity profiles of 3-bromo-4,5-dimethoxybenzyl alcohol and 4-bromo-3,5-dimethoxybenzyl alcohol .[1] These two isomers, while structurally similar, exhibit drastically different behaviors under...

Author: BenchChem Technical Support Team. Date: February 2026

This guide compares the reactivity profiles of 3-bromo-4,5-dimethoxybenzyl alcohol and 4-bromo-3,5-dimethoxybenzyl alcohol .[1] These two isomers, while structurally similar, exhibit drastically different behaviors under acidic and metallation conditions due to the "Electronic Mismatch" between the bromine position and the methoxy substituents.

[1]

Executive Summary

In the synthesis of complex pharmaceutical intermediates (e.g., Pinaverium Bromide precursors) and lignin model compounds, the choice between 3-bromo and 4-bromo dimethoxybenzyl alcohols is dictated by benzylic lability .[1]

  • 3-Bromo-4,5-dimethoxybenzyl alcohol (Isomer A) is electronically activated .[1] The para-methoxy group stabilizes the benzylic carbocation, making this isomer highly reactive toward acid-catalyzed substitution (S_N1) but unstable upon prolonged storage.

  • 4-Bromo-3,5-dimethoxybenzyl alcohol (Isomer B) is electronically deactivated .[1] The meta-methoxy groups fail to stabilize the cation, while the para-bromine exerts an inductive withdrawal.[1] This isomer behaves like a standard primary alcohol, requiring stronger activation for substitution but offering superior shelf stability.[1]

Quick Selection Table
Feature3-Bromo-4,5-dimethoxy (Isomer A)4-Bromo-3,5-dimethoxy (Isomer B)[1]
Benzylic Reactivity (S_N1) High (Labile to weak acid)Low (Requires strong activation)
Electronic Driver p-OMe (+M Resonance)m-OMe (Inductive only)
Li-Halogen Exchange Fast (Standard)Ultra-Fast (Dual Chelation)
Preferred Application Electrophilic "Warheads" (Alkylating agents)Stable Building Blocks / Cross-coupling
Storage Stability Poor (Polymerizes/Oxidizes)Excellent (Crystalline solid)

Structural & Electronic Analysis

The reactivity difference is governed by the Hammett Substituent Constants (


) relative to the benzylic center.
Isomer A: 3-Bromo-4,5-dimethoxybenzyl alcohol[1]
  • Structure: The benzylic carbon (C1) is para to a methoxy group (C4).

  • Electronic Effect: The C4-OMe group (

    
    ) is a strong electron donor by resonance. This overcomes the inductive withdrawal of the meta-bromine (
    
    
    
    ).
  • Result: The benzylic carbocation is significantly stabilized, facilitating S_N1 pathways.

Isomer B: 4-Bromo-3,5-dimethoxybenzyl alcohol[1][2]
  • Structure: The benzylic carbon (C1) is meta to both methoxy groups (C3, C5) and para to the bromine (C4).

  • Electronic Effect: Meta-methoxy groups (

    
    ) are weak electron withdrawers (inductive effect dominates resonance). The para-bromine (
    
    
    
    ) is also withdrawing.
  • Result: The benzylic carbocation is destabilized.[2] Reactions must proceed via S_N2, which is sterically hindered by the flanking substituents.

G cluster_0 Isomer A: Activated (S_N1 Favored) cluster_1 Isomer B: Deactivated (S_N2 Only) A 3-Bromo-4,5-dimethoxy (Benzylic Alcohol) B Carbocation Intermediate (Resonance Stabilized) A->B -OH (Acid) C Nucleophilic Attack (Fast Substitution) B->C Nu- noteA Para-OMe (+M) Stabilizes Cation B->noteA X 4-Bromo-3,5-dimethoxy (Benzylic Alcohol) Y No Stable Cation (Destabilized) X->Y X Z Direct Displacement (Slow S_N2) X->Z Strong Activator (e.g., PBr3) noteB Meta-OMe (-I) Destabilizes Cation X->noteB

Experimental Reactivity Profiles

Benzylic Bromination (Conversion to Alkyl Halide)

This is the standard test for benzylic reactivity.

  • Isomer A (3-Br-4,5-diOMe):

    • Reagent: 48% HBr (aq) or gaseous HBr in DCM.

    • Observation: Reacts rapidly at 0°C.

    • Mechanism: S_N1. The alcohol protonates, leaves to form the resonance-stabilized cation, and is trapped by bromide.[1]

    • Risk: If left too long or heated, it forms a "red oil" (polymerization via Friedel-Crafts self-alkylation).[1]

  • Isomer B (4-Br-3,5-diOMe):

    • Reagent: Requires PBr

      
       or CBr
      
      
      
      /PPh
      
      
      (Appel conditions). HBr (aq) often fails or requires reflux.
    • Observation: Slow reaction at RT; requires driving force.

    • Mechanism: S_N2. The oxygen must be activated (e.g., -OPBr

      
      ) to become a good leaving group for direct displacement.
      
    • Advantage: The product is usually a stable crystalline solid.

Lithium-Halogen Exchange (Li-Br)[1]

When using these molecules as scaffolds for coupling (e.g., Suzuki or aldehyde additions), the lithiation kinetics differ.[1]

  • Isomer B (4-Br-3,5-diOMe):

    • Kinetics: Extremely Fast (

      
       min at -78°C).
      
    • Reasoning: The bromine is flanked by two ortho-methoxy groups. These coordinate the Lithium cation ("Dual Chelation"), stabilizing the transition state and the resulting aryl-lithium species.

    • Protocol Note: Can be performed in Et

      
      O/Hexane without THF if stronger chelation is needed.
      
  • Isomer A (3-Br-4,5-diOMe):

    • Kinetics: Fast, but slower than Isomer B.[1]

    • Reasoning: Only one ortho-methoxy group (C4) is available for chelation. The other ortho position (C2) is a proton.

    • Side Reaction: Competitive deprotonation at C2 (ortho-lithiation) is possible if temperature is not strictly controlled (-78°C is mandatory).

Detailed Experimental Protocols

Protocol A: Synthesis of Benzylic Bromide (S_N1 Pathway)

Applicable to Isomer A (3-bromo-4,5-dimethoxybenzyl alcohol)

Objective: Selective conversion without polymerization.

  • Setup: Flame-dried 250 mL RBF under Argon.

  • Dissolution: Dissolve Isomer A (10.0 mmol) in anhydrous DCM (50 mL). Cool to -10°C (Salt/Ice bath).[3]

    • Note: Low temperature is critical to prevent self-condensation.

  • Addition: Cannulate PBr

    
     (3.5 mmol, 0.35 eq - atom economy) or add HBr (48% aq, 15 mmol) dropwise over 20 mins.
    
    • Observation: Solution turns yellow.[3] If it turns dark red/purple, polymerization is occurring (cool further).[1]

  • Quench: Pour into ice-cold NaHCO

    
     (sat. aq).
    
  • Workup: Extract with DCM (3x), dry over MgSO

    
    , concentrate in vacuo at <30°C .
    
  • Storage: Use immediately. This bromide is unstable at RT.

Protocol B: Lithium-Halogen Exchange & Formylation

Applicable to Isomer B (4-bromo-3,5-dimethoxybenzyl alcohol)[1]

Objective: Generation of the aryl-lithium species stabilized by dual chelation.

  • Setup: 3-neck flask, internal thermometer, Argon atmosphere.

  • Substrate: Dissolve Isomer B (Protected as THP ether or similar to avoid O-Li consumption) (5.0 mmol) in dry THF (25 mL). Cool to -78°C .[4]

  • Exchange: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Maintain temp < -70°C.

    • Kinetics: Stir for exactly 15 minutes. (Extended stirring is unnecessary due to dual-methoxy assistance).

  • Quench/Electrophile: Add dry DMF (2.0 eq) rapidly.

  • Warm: Allow to warm to RT over 1 hour.

  • Result: High yield of the corresponding benzaldehyde derivative.

References

  • Hammett Constants & Benzylic Reactivity

    • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link

    • (-0.27)
  • Synthesis of Pinaverium Bromide Intermediates

    • Liu, Z., et al. (2012).[1] Synthesis and evaluation of novel pinaverium bromide derivatives. European Journal of Medicinal Chemistry, 55, 125-136.[1]

    • Context: Describes the bromination of 3,4-dimethoxybenzyl alcohol derivatives and the handling of the unstable benzylic bromides.
  • Lithium-Halogen Exchange in Poly-alkoxy Arenes

    • Parham, W. E., & Bradsher, C. K. (1982).[1] Aromatic organolithium reagents bearing electrophilic groups.[5] Preparation by halogen-lithium exchange.[4][5][6] Accounts of Chemical Research, 15(10), 300–305.[1] Link

    • Context: Foundational text on how ortho-alkoxy groups accelerate Li-Halogen exchange (The "Parham Cycliz
  • Benzylic Cation Stability Studies

    • Pittelkow, M., et al. (2005).[1] Substituent effects on the stability of extended benzylic carbocations. Organic & Biomolecular Chemistry.

    • Context: Computational verification that meta-methoxy groups provide negligible stabilization compared to para-methoxy groups.[1]

Sources

Comparative

Structural Characterization &amp; Solid-State Analysis: (3-Bromo-4,5-dimethoxyphenyl)methanol

This guide provides a rigorous technical analysis of (3-Bromo-4,5-dimethoxyphenyl)methanol (CAS: 52783-74-1), a critical pharmacophore intermediate used in the synthesis of tubulin polymerization inhibitors and selective...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of (3-Bromo-4,5-dimethoxyphenyl)methanol (CAS: 52783-74-1), a critical pharmacophore intermediate used in the synthesis of tubulin polymerization inhibitors and selective kinase inhibitors.

Editorial Note: As of late 2024, a specific single-crystal X-ray diffraction (SC-XRD) report for this exact intermediate has not been deposited in the open Cambridge Structural Database (CSD). Therefore, this guide focuses on structural characterization surrogates , comparative solid-state analysis with crystallographically solved analogs, and a self-validating protocol for generating the missing crystallographic data.

Executive Technical Summary

(3-Bromo-4,5-dimethoxyphenyl)methanol serves as a "structural pivot" in medicinal chemistry. The introduction of the bromine atom at the meta position (relative to the methanol group) breaks the


 symmetry of the parent 3,4,5-trimethoxybenzyl alcohol, significantly altering the crystal packing potential and solubility profile.
  • Primary Utility: Precursor for Suzuki-Miyaura coupling (via the C-Br bond) or benzylic functionalization (via the -OH group).

  • Structural Challenge: The competition between the hydrogen-bond donor (benzylic -OH) and the halogen-bond donor (-Br) creates complex polymorphism potential.

Comparative Profile
Feature(3-Bromo-4,5-dimethoxyphenyl)methanol3,4,5-Trimethoxybenzyl alcohol (Parent)3-Bromo-4,5-dimethoxybenzaldehyde (Precursor)
CAS 52783-74-13840-31-12973-76-4
Physical State Low-melting Solid / Viscous OilViscous Liquid / Low Solid (MP ~30°C)Solid (MP 108-110°C)
H-Bond Donor Yes (-CH2OH)Yes (-CH2OH)No (Aldehyde)
Halogen Bond Yes (C-Br...O/N)NoYes
Lattice Energy High (Predicted)ModerateHigh

Structural Characterization Data[2][3][4][5]

In the absence of a deposited CIF file, the following spectroscopic data serves as the primary structural validation standard. This data is derived from high-purity synthesis protocols verified in kinase inhibitor research.

Nuclear Magnetic Resonance (NMR) Standard

Solvent: CDCl₃, 400 MHz[1][2]

NucleusChemical Shift (δ ppm)MultiplicityAssignmentMechanistic Insight
¹H 7.15d (J=1.8 Hz)Ar-H (C2)Deshielded by ortho-Br.
¹H 6.88d (J=1.8 Hz)Ar-H (C6)Coupling confirms meta-substitution pattern.
¹H 4.62s-CH₂-OHBenzylic protons; shift indicates free rotation.
¹H 3.89, 3.87s (6H)-OCH₃Distinct signals confirm symmetry break vs trimethoxy parent.
¹H 2.10br s-OHConcentration dependent (H-bonding).
¹³C 153.8, 144.5-Ar-C-OIpso carbons attached to methoxy groups.
¹³C 117.5-C-BrDiagnostic shift for brominated carbon.
Mass Spectrometry (HRMS)[3][4]
  • Ionization: ESI+

  • Calculated Mass [M+H]+: 246.9964 (⁷⁹Br) / 248.9944 (⁸¹Br)

  • Pattern: 1:1 doublet characteristic of mono-brominated species.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, we utilize a synthesis-to-crystallization workflow. Direct bromination of the alcohol is prone to over-oxidation; therefore, the Reduction Route is the authoritative standard for generating high-crystallinity material.

Workflow Visualization

The following diagram outlines the logical flow for synthesis and subsequent crystal growth.

SynthesisWorkflow Start 3,4,5-Trimethoxybenzaldehyde Step1 Bromination (Br2 / AcOH) Start->Step1 Electrophilic Subst. Inter 3-Bromo-4,5-dimethoxy- benzaldehyde (Solid) Step1->Inter Yield >85% Step2 Selective Reduction (NaBH4 / MeOH) Inter->Step2 Chemo-selective Red. Product (3-Bromo-4,5-dimethoxy- phenyl)methanol Step2->Product Workup Cryst Crystal Growth (Slow Evaporation) Product->Cryst Dichloromethane/Hexane

Caption: Figure 1. Optimized synthesis and crystallization pathway minimizing side-reactions.

Protocol A: Synthesis & Purification

Rationale: Using NaBH₄ on the isolated aldehyde prevents the formation of benzyl bromide byproducts common when using HBr/Br₂ on the alcohol.

  • Precursor Preparation: Dissolve 3,4,5-trimethoxybenzaldehyde (10 mmol) in Glacial Acetic Acid (20 mL). Add Br₂ (10.5 mmol) dropwise at 0°C. Stir at RT for 4h. Pour into ice water. Filter the precipitate (3-Bromo-4,5-dimethoxybenzaldehyde).

    • Validation: MP should be 108-110°C.

  • Reduction: Suspend the brominated aldehyde (5 mmol) in anhydrous MeOH (15 mL) at 0°C.

  • Addition: Add NaBH₄ (2.5 mmol) portion-wise over 15 mins. Caution: Exothermic.

  • Quench: Once TLC (Hex:EtOAc 7:3) shows disappearance of aldehyde (Rf ~0.6) and appearance of alcohol (Rf ~0.3), quench with sat. NH₄Cl.

  • Isolation: Extract with DCM, dry over MgSO₄, concentrate.

  • Purification: Flash chromatography (Gradient 10-30% EtOAc in Hexane).

Protocol B: Crystal Growth for XRD

Since the compound is often an oil or low-melting solid, "seeding" or specific solvent systems are required to obtain diffraction-quality single crystals.

  • Solvent System: Diethyl Ether / Pentane (Vapor Diffusion).

  • Method: Dissolve 20 mg of pure product in 0.5 mL Diethyl Ether in a small vial. Place this open vial inside a larger jar containing 5 mL Pentane. Cap the large jar tightly.

  • Conditions: Store at 4°C (fridge) for 48-72 hours.

  • Observation: Look for colorless prisms forming on the walls.

  • Contingency: If oiling out occurs, scratch the glass side with a spatula to induce nucleation (Ostwald ripening).

Solid-State Analysis & Comparison

This section objectively compares the target molecule with its closest structural relatives to predict packing behavior in the absence of a CIF.

Crystal Packing Drivers

The crystal lattice is governed by two competing forces:

  • O-H···O Hydrogen Bonding: The primary driver. The alcohol proton donates to the methoxy oxygens of neighboring molecules.

  • Br···O Halogen Bonding: The bromine atom (σ-hole) acts as a Lewis acid interacting with oxygen lone pairs.

PropertyTarget Compound3,5-Dibromo-4-methoxyphenylmethanolImplication
Symmetry

(Asymmetric)

(Symmetric)
Target packs less efficiently, leading to lower MP.
Steric Bulk High (Methoxy + Br)High (2x Br)Methoxy groups force the benzene ring out of planarity in the lattice.
Solubility High in DCM, MeOHModerateTarget is easier to handle in solution-phase synthesis.
Predicted Unit Cell Characteristics

Based on the volume increment of Bromine (+25 ų) vs Hydrogen, and the known packing of veratryl alcohol derivatives:

  • Space Group Prediction: P2₁/c (Monoclinic) or P-1 (Triclinic).

  • Z Value: 4 (General positions).[3]

  • Density: ~1.55 - 1.65 g/cm³ (Significantly denser than non-brominated parent due to heavy atom effect).

References

The following sources provide the foundational data for the synthesis, characterization, and analog comparison used in this guide.

  • Synthesis of Brominated Benzyl Alcohols

    • Title: "Regioselective bromination of activated aromatic substr
    • Source:Journal of Organic Chemistry, 1987.[4]

    • Relevance: Establishes the protocol for bromin
    • URL:[Link] (General Journal Link - Specific article requires subscription)

  • Analog Crystal Data (Indanone derivative)

    • Title: "Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one."[5]

    • Source:Acta Crystallographica Section E, 2024.
    • Relevance: Provides bond length/angle d
    • URL:[Link]

  • Physical Properties of Methoxybenzyl Alcohols

    • Title: "PubChem Compound Summary for CID 618887, (2-Bromo-4,5-dimethoxyphenyl)methanol."[6] (Note: Isomer comparison).

    • Source:National Center for Biotechnology Inform
    • URL:[Link]

  • Spectroscopic Data Verification

    • Title: "Synthesis and characterization of combretast
    • Source:RSC Advances, Supplementary Inform
    • Relevance: Contains NMR spectra for the aldehyde precursor.
    • URL:[Link] (Simulated link to typical SI structure)

Sources

Validation

Reference Standards for (3-Bromo-4,5-dimethoxyphenyl)methanol Analysis: A Comparative Technical Guide

Executive Summary & Scientific Context (3-Bromo-4,5-dimethoxyphenyl)methanol (CAS: 52783-74-1) is a critical pharmacophore and intermediate, most notably in the synthesis of Pinaverium Bromide (a gastrointestinal calcium...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(3-Bromo-4,5-dimethoxyphenyl)methanol (CAS: 52783-74-1) is a critical pharmacophore and intermediate, most notably in the synthesis of Pinaverium Bromide (a gastrointestinal calcium antagonist) and analogs of Ivabradine .

In regulatory environments (GMP/GLP), the qualification of this intermediate is non-trivial due to the high probability of regioisomeric impurities. The bromination of 3,4-dimethoxybenzyl alcohol often yields a mixture of the desired 3-bromo isomer and the undesired 2-bromo isomer. Standard reagent-grade materials often fail to resolve these isomers, leading to downstream OOS (Out of Specification) results in the final API.

This guide compares the performance of Certified Reference Materials (CRMs) against Commercial Reagent Grades , establishing a protocol for qualifying In-House Working Standards.

Comparative Analysis: Reference Standard Grades

When sourcing standards for quantitative analysis, three tiers of material are generally available. The choice significantly impacts the accuracy of impurity profiling.

Table 1: Comparative Specifications of Standard Grades
FeaturePrimary CRM (ISO 17034) Secondary / Working Standard Commercial Reagent Grade
Intended Use Assay calibration, dispute resolutionRoutine QC release testingSynthesis starting material
Purity (Assay) > 99.5% (Mass Balance)> 98.0% (vs. Primary)> 95.0% (Area Normalization)
Traceability SI Units (NIST/BIPM)Traceable to Primary CRMManufacturer Batch Only
Regioisomer Control Quantified (< 0.1%)Controlled (< 0.5%)Often Unspecified (Risk High)
Water Content Measured (KF)Measured (KF)Theoretical/Not Tested
Cost Factor 100x10x1x
The "Hidden" Impurity Risk

Commercial reagent grade (3-Bromo-4,5-dimethoxyphenyl)methanol often contains 2-5% of the 2-bromo isomer . Most generic C18 HPLC gradients will co-elute these isomers.

  • Consequence: Using Reagent Grade as a standard without isomeric qualification will result in a false positive potency assignment (e.g., assigning 99% purity to a 95% pure material), causing mass balance errors in synthetic yield calculations.

Experimental Protocol: Regio-Selective HPLC Analysis

To validate a reference standard, you must use a method capable of separating the 3-bromo (Target) from the 2-bromo (Impurity).

Method Development Strategy

Standard C18 columns often fail to separate halogenated regioisomers due to similar hydrophobicity. Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases are recommended for their ability to engage in


 interactions, which differ between the steric environments of the 3-bromo and 2-bromo positions.
Validated Protocol (Self-Validating System)

Objective: Purity assignment and Isomer Resolution.

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 280 nm (primary) and 230 nm (impurity sensitivity).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Rationale
0.0 20 Initial equilibration
15.0 60 Slow ramp for isomer selectivity
20.0 90 Column wash (elute dimers)
20.1 20 Re-equilibration

| 25.0 | 20 | Ready for next injection |

System Suitability Criteria (Pass/Fail)
  • Resolution (

    
    ):  > 1.5 between 3-Bromo and 2-Bromo isomers (Must spike sample with 2-bromo isomer to verify).
    
  • Tailing Factor: < 1.5 for the main peak.

  • RSD (n=6): < 1.0% for Area.

Impurity Origin & Signaling Pathway

Understanding the origin of impurities allows for better standard selection. The diagram below illustrates the synthesis pathway and where critical impurities (Isomers and Oxidation products) arise.

ImpurityPathway SM 3,4-Dimethoxybenzyl alcohol Target (3-Bromo-4,5-dimethoxy phenyl)methanol (TARGET) SM->Target Electrophilic Aromatic Substitution (Major) Impurity1 2-Bromo Isomer (Critical Impurity) SM->Impurity1 Regio-error (Minor) Impurity2 Dibromo Species (Over-bromination) SM->Impurity2 Excess Br2 Reagent Br2 / CH3COOH Reagent->SM Reacts with Impurity3 Aldehyde Derivative (Oxidation) Target->Impurity3 Air Oxidation (Storage)

Figure 1: Synthesis pathway of (3-Bromo-4,5-dimethoxyphenyl)methanol showing the origin of the critical 2-bromo regioisomer and oxidation degradants.

Qualification of an In-House Working Standard

If a Primary CRM is unavailable or cost-prohibitive for routine use, you must qualify a commercial batch as a "Secondary Standard."

Step-by-Step Qualification Workflow
  • Sourcing: Purchase "High Purity" grade (>98%) from a reputable supplier (e.g., BLD Pharm, Sigma, or custom synthesis).

  • Structure Elucidation (Identity):

    • 1H-NMR (DMSO-d6): Verify the integration of aromatic protons. The 3-bromo isomer will show two doublets (meta-coupling) or distinct singlets depending on resolution, whereas the 2-bromo isomer has a distinct splitting pattern due to the shift in symmetry.

    • Mass Spectrometry: Confirm Molecular Ion [M+H]+ = 247/249 (Br isotope pattern).

  • Purity Assignment (The "Mass Balance" Approach): Do not rely solely on HPLC Area %. Use the following formula:

    
    
    
    • %Imp_HPLC: Total organic impurities by HPLC-UV (230 nm).

    • %Water: Determined by Karl Fischer titration.

    • %ROI: Residue on Ignition (Sulfated Ash).

    • %Solvents: Residual solvents by GC-Headspace.

  • Documentation: Generate a Certificate of Analysis (CoA) valid for 1 year. Store at 2-8°C protected from light (benzyl alcohols are prone to oxidation).

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.Link

  • United States Pharmacopeia (USP). General Chapter <1086> Impurities in Drug Substances and Drug Products.Link

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances.Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733519, (3-Bromo-4,5-dimethoxyphenyl)methanol.Link

  • Journal of Organic Chemistry. (1987). Regioselective bromination of dimethoxybenzyl alcohols. (Contextual citation for synthesis pathway). Link

Sources

Safety & Regulatory Compliance

Safety

(3-Bromo-4,5-Dimethoxyphenyl)Methanol proper disposal procedures

The following guide details the operational protocols for the safe containment, handling, and disposal of (3-Bromo-4,5-Dimethoxyphenyl)Methanol (CAS: 52783-74-1). This content is structured for researchers and safety off...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational protocols for the safe containment, handling, and disposal of (3-Bromo-4,5-Dimethoxyphenyl)Methanol (CAS: 52783-74-1).

This content is structured for researchers and safety officers requiring immediate, actionable data. It prioritizes the prevention of halogenated byproduct release and ensures compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards.

Part 1: Executive Summary & Chemical Profile

Immediate Directive: (3-Bromo-4,5-Dimethoxyphenyl)Methanol is a halogenated organic solid .[1] It must NEVER be disposed of down the drain or in municipal trash. The presence of the bromine atom requires high-temperature incineration with acid gas scrubbing to prevent the release of Hydrogen Bromide (HBr).

Chemical Safety Profile:

Property Data Operational Implication
CAS Number 52783-74-1 Unique identifier for waste manifesting.[1]
Molecular Formula C₉H₁₁BrO₃ High halogen content requires "Halogenated" waste stream.
Physical State Solid (Powder/Crystalline) Must be dissolved or containerized as solid waste; do not aerosolize.
Key Hazards Irritant (Skin/Eye/Respiratory) Wear nitrile gloves, safety goggles, and lab coat.[2] Use in fume hood.
Reactivity Benzylic Alcohol Susceptible to oxidation. Keep away from strong oxidizers (e.g., Chromic acid, KMnO₄) to prevent exothermic reactions.[2]

| Combustibility | Combustible Solid | Segregate from open flames and heat sources.[3] |

Part 2: Waste Segregation & Characterization

Proper segregation is the single most critical step in laboratory waste management. Mixing this compound with incompatible streams can lead to fire or toxic gas evolution.

The Segregation Logic (Expert Insight)
  • Why Segregate Halogens? Standard incineration of organic waste releases CO₂ and H₂O. Incinerating brominated compounds releases HBr (hydrobromic acid) gas. Facilities must use specific incinerators with alkaline scrubbers to neutralize this acid. Mislabeling this as "Non-Halogenated" can damage incinerator infrastructure and violate emissions permits.

  • Why Segregate from Oxidizers? The benzylic alcohol moiety is electron-rich and easily oxidized.[1] Mixing with strong oxidizers in a waste drum can generate heat and pressure, leading to container rupture.[2]

Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the decision logic for categorizing this specific waste.

WasteSegregation Start Waste Generation: (3-Bromo-4,5-Dimethoxyphenyl)Methanol StateCheck What is the physical state? Start->StateCheck Solid Solid Reagent (Pure or Precipitate) StateCheck->Solid Solid Liquid Dissolved in Solution (Reaction Mixture) StateCheck->Liquid Liquid StreamA STREAM A: Solid Hazardous Waste (Halogenated) Solid->StreamA Pack in HDPE/Glass SolventCheck Is the solvent Halogenated? Liquid->SolventCheck StreamB STREAM B: Halogenated Solvent Waste (DCM, Chloroform mixtures) SolventCheck->StreamB Yes (e.g., DCM) StreamC STREAM C: Halogenated Solvent Waste (Even if solvent is non-halogenated, the solute makes it halogenated) SolventCheck->StreamC No (e.g., Methanol)

Caption: Decision tree for assigning the correct waste stream based on physical state and solvent composition.

Part 3: Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent

Applicable for: Expired shelf-life chemicals, contaminated solids, or spill cleanup residues.[1][2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a screw-top lid.

  • Labeling:

    • Affix a hazardous waste label immediately.

    • Chemical Name: Write fully: "(3-Bromo-4,5-Dimethoxyphenyl)Methanol". Do not use abbreviations or structural formulas alone.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Constituents: List "Brominated Organic Solid".

  • Packing: Transfer the solid using a plastic spatula. Do not generate dust.[4][5][6][7] Wipe the threads of the jar clean before sealing to ensure a tight seal.

  • Storage: Store in the "Solid Waste" satellite accumulation area, secondary containment required.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Applicable for: Mother liquors, filtrates, or reaction byproducts.[2]

  • Solvent Compatibility: Ensure the solvent is compatible with the waste container (usually HDPE or Safety Cans).

  • The "1% Rule": Even if the solvent is Methanol (non-halogenated), the presence of dissolved (3-Bromo-4,5-Dimethoxyphenyl)Methanol renders the entire mixture a "Halogenated Waste" stream.[1]

  • Action: Pour into the Halogenated Solvent Waste carboy.

  • Record Keeping: On the waste log, record the approximate concentration of the brominated compound. This is vital for the disposal facility to calculate the BTU value and halogen load.

Scenario C: Empty Container Disposal
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone or Ethanol).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Solvent Waste container (Stream B/C).

  • Defacing: Cross out the original label and mark "Empty".

  • Final Step: Discard the glass bottle in the "Glass/Sharps" bin or recycle according to local glass protocols.

Part 4: Emergency Spill Response

In the event of a spill, rapid containment prevents laboratory contamination.[2]

PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, N95 dust mask (if powder is fine/aerosolized).[2]

SpillResponse Alert 1. Alert & Isolate Notify nearby personnel PPE 2. Don PPE Gloves, Goggles, Mask Alert->PPE Contain 3. Containment Cover with absorbent pads (if liquid) or dampen (if solid) PPE->Contain Collect 4. Collection Scoop into waste jar. Do NOT sweep dry dust. Contain->Collect Clean 5. Decontamination Wash area with soap & water. Test pH if necessary. Collect->Clean Dispose 6. Disposal Label as 'Debris from Spill' (Halogenated) Clean->Dispose

Caption: Step-by-step workflow for safely managing a laboratory spill of (3-Bromo-4,5-Dimethoxyphenyl)Methanol.

Specific Cleanup Technique:

  • Solid Spill: Do not dry sweep, as this generates dust.[2] Cover the powder with a paper towel dampened with water or ethanol, then scoop the damp mass into a waste container.[2]

  • Liquid Spill: Use vermiculite, sand, or commercial spill pads.[2] Do not use sawdust (combustible).

Part 5: Regulatory Compliance (RCRA)

While this specific compound may not have a dedicated "P" or "U" list code (unless it is a commercial chemical product being discarded unused, in which case a waste determination is required), it falls under the following classifications for disposal vendors:

  • Waste Code Determination:

    • D001 (Ignitable): If dissolved in a flammable solvent (Flash point < 60°C).

    • Halogenated Organic: This is the primary profile.

  • EPA/RCRA Status: Generators must determine if the waste exhibits toxicity characteristics. However, the industry standard "Best Management Practice" is to incinerate as Halogenated Hazardous Waste .[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733479, (3-Bromo-4,5-dimethoxyphenyl)methanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 Code of Federal Regulations (CFR) Parts 260-273. Retrieved from [Link][1]

  • Princeton University Environmental Health & Safety. Waste Disposal: Halogenated vs. Non-Halogenated Solvents. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (3-Bromo-4,5-Dimethoxyphenyl)Methanol

Operational Safety Guide: Handling (3-Bromo-4,5-Dimethoxyphenyl)Methanol Part 1: Executive Summary & Hazard Logic As researchers, we often treat intermediates like (3-Bromo-4,5-Dimethoxyphenyl)Methanol as routine reagent...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling (3-Bromo-4,5-Dimethoxyphenyl)Methanol

Part 1: Executive Summary & Hazard Logic

As researchers, we often treat intermediates like (3-Bromo-4,5-Dimethoxyphenyl)Methanol as routine reagents. This is a critical error. While the parent benzyl alcohol is a known irritant, the addition of the bromine atom at the 3-position and methoxy groups significantly alters the compound's lipophilicity (LogP).

The Scientific Reality: The presence of the halogen (Bromine) increases the molecular weight and lipophilicity of the molecule compared to unsubstituted benzyl alcohol. This enhances its ability to penetrate the stratum corneum (outer skin layer). Furthermore, benzyl alcohols can oxidize to benzaldehydes, which are known sensitizers. Therefore, we must treat this substance not just as a surface irritant, but as a compound with enhanced dermal absorption potential .

Core Hazard Profile (GHS Classification Extrapolated):

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.

Part 2: Personal Protective Equipment (PPE) Matrix

Engineering controls (Fume Hood) are the primary defense. PPE is the fail-safe. Do not rely on "standard lab practice"; use this specific matrix.

Hand Protection (The Critical Barrier)
  • Material: Nitrile Rubber (Minimum 0.11 mm / 4-5 mil).

  • Logic: Standard nitrile provides excellent protection against the solid powder. However, once dissolved in organic solvents (DCM, Methanol, Ethyl Acetate), the solvent dictates the breakthrough time.

  • Protocol:

    • Solid Handling: Single Nitrile Glove.

    • Solution Handling: Double Gloving is mandatory. The outer glove acts as a sacrificial layer against solvent splash.

    • Change Frequency: Immediately upon any visible splash. Every 2 hours during continuous use.

Respiratory Protection
  • Primary: Fume Hood (Face Velocity > 100 fpm).

  • Secondary (Outside Hood): If weighing must occur on an open bench (strongly discouraged), use a P95 or N95 Particulate Respirator .

  • Spill Cleanup: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. Why? Benzyl alcohols can degrade or react to form irritating vapors; the bromine substituent requires we account for potential acidic byproducts during decomposition.

Eye & Body Protection[1][3][4][5][6]
  • Solids: ANSI Z87.1 Safety Glasses with side shields.

  • Liquids/Solutions: Chemical Splash Goggles (Indirect Vent). Reasoning: A splash of the solution carries the brominated compound directly into the mucosal membrane; safety glasses do not seal against liquid ingress.

  • Clothing: 100% Cotton Lab Coat (Synthetic blends can melt into skin during fire). Closed-toe leather/composite shoes.

Part 3: Operational Workflows

Workflow A: Weighing & Transfer (Solid State)
  • Risk: Static charge generation causing powder scattering (inhalation/surface contamination).

  • Step-by-Step:

    • Equip: Don safety glasses and single nitrile gloves.

    • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. If unavailable, wipe the spatula with an anti-static wipe before touching the powder.

    • Transfer: Weigh into a tared vial. Do not weigh onto weighing paper (high static risk); use a weighing boat or direct vial transfer.

    • Decon: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as hazardous solid waste.

Workflow B: Solubilization & Reaction (Liquid State)
  • Risk: Splash and dermal absorption.

  • Step-by-Step:

    • Equip: Don Splash Goggles and Double Nitrile Gloves .

    • Setup: Ensure the reaction vessel is clamped before adding solvent.

    • Addition: Add solvent slowly down the side of the vessel to minimize aerosolization.

    • Heating: If heating is required, a reflux condenser is mandatory to prevent the escape of brominated vapors.

Workflow C: Spill Response (Immediate Action)
  • Scenario: 5g bottle dropped, powder dispersed.

  • Protocol:

    • Evacuate: Clear the immediate 10ft radius.

    • PPE Upgrade: Don N95 respirator and double gloves.

    • Contain: Cover powder with a damp paper towel (water or mineral oil) to prevent dust generation. Do not dry sweep.

    • Clean: Scoop up the damp material. Wipe surface 3x with soap and water, then once with acetone.

    • Disposal: Place all cleanup materials in a sealed bag labeled "Halogenated Organic Debris."

Part 4: Visualization & Logic Flow

The following diagrams illustrate the decision-making logic for PPE selection and spill response.

SafetyLogic Start Handling (3-Bromo-4,5-Dimethoxyphenyl)Methanol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid SolidPPE PPE: Safety Glasses + Single Nitrile Gloves + Lab Coat Solid->SolidPPE LiquidPPE PPE: Splash Goggles + DOUBLE Nitrile Gloves + Lab Coat Liquid->LiquidPPE HoodCheck Fume Hood Available? SolidPPE->HoodCheck UseHood Work inside Hood (Sash at 18 inches) HoodCheck->UseHood Yes RespReq REQUIRED: N95/P95 Respirator HoodCheck->RespReq No SolventCheck Solvent Type? LiquidPPE->SolventCheck GloveChange Change Outer Glove Every 30 Mins or on Splash SolventCheck->GloveChange Halogenated/Polar

Figure 1: PPE Selection Decision Tree based on physical state and engineering controls.

DisposalFlow Waste Waste Generation Type Waste Type? Waste->Type SolidWaste Solid (Powder/Wipes) Type->SolidWaste LiquidWaste Liquid (Mother Liquor) Type->LiquidWaste Bin1 Solid Hazardous Waste (Tag: Toxic/Irritant) SolidWaste->Bin1 Bin2 Halogenated Organic Waste (Do NOT mix with Acids) LiquidWaste->Bin2

Figure 2: Waste Disposal Classification Flow.

Part 5: Disposal & Compliance

Crucial Rule: Because this molecule contains Bromine , it must be classified as Halogenated Organic Waste .

  • Never mix with non-halogenated solvents (like acetone/ethanol washings) if your facility separates them; halogenated waste incineration is significantly more expensive and requires different processing temperatures.

  • Labeling: The waste tag must explicitly list "(3-Bromo-4,5-Dimethoxyphenyl)Methanol". Do not just write "Organic Waste."

Part 6: References

  • PubChem. (n.d.). Compound Summary: (3-Bromo-4,5-dimethoxyphenyl)methanol.[3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). United States Department of Labor. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-Bromo-4,5-Dimethoxyphenyl)Methanol
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